AG-636
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZRCGZLMBSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AG-636: A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AG-636, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). It details the compound's mechanism of action, its impact on cellular pathways, and summarizes key preclinical data. Methodologies for relevant experiments are also described to support further research and development in the field of cancer metabolism.
Introduction: Targeting Pyrimidine (B1678525) Biosynthesis
This compound is an orally available, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][3][4] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for RNA and DNA.[5]
Rapidly proliferating cells, such as those found in hematologic malignancies, have a high demand for nucleotides and are particularly dependent on the de novo synthesis pathway.[6][7] This creates a therapeutic window, making DHODH an attractive target for cancer therapy.[7] By inhibiting DHODH, this compound effectively starves these cancer cells of essential pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis.[1][8]
This compound: Compound Profile
This compound is a reversible and selective inhibitor of DHODH.[2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Formal Name | 1-methyl-5-(2′-methyl[1,1′-biphenyl]-4-yl)-1H-benzotriazole-7-carboxylic acid | [9] |
| CAS Number | 1623416-31-8 | [9] |
| Molecular Formula | C₂₁H₁₇N₃O₂ | [9] |
| Molecular Weight | 343.4 g/mol | [9] |
| Solubility | Soluble in DMSO, slightly soluble in water | [9] |
Mechanism of Action and Cellular Impact
This compound specifically binds to and inhibits DHODH, a mitochondrial enzyme located on the inner mitochondrial membrane.[1][4] This inhibition blocks the conversion of dihydroorotate to orotate, leading to several downstream consequences.[1]
-
Metabolic Perturbation: Inhibition leads to the accumulation of upstream metabolites, including dihydroorotate and ureidosuccinic acid, and the depletion of downstream pyrimidine nucleotides like uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP).[8][9][10]
-
Inhibition of Proliferation: The resulting pyrimidine starvation halts DNA and RNA synthesis, thereby preventing cell division and proliferation.[1]
-
Induction of Differentiation and Apoptosis: In susceptible tumor cells, particularly those of hematologic origin, this compound induces differentiation and triggers apoptosis.[1][8] This is accompanied by the upregulation of proteins involved in mitochondrial integrity and apoptosis, such as TP53, PUMA, and NOXA.[8]
-
Mitochondrial Stress: As DHODH is linked to the mitochondrial electron transport chain, its inhibition can lead to increased reactive oxygen species (ROS) formation and inhibition of basal oxygen consumption, indicating a disruption of mitochondrial function.[1][4][8]
-
Metabolic Stress Signaling: this compound treatment can trigger the activation of AMPK in response to the induced metabolic stress.[8]
Figure 1: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Recent studies on other DHODH inhibitors suggest that the resulting pyrimidine imbalance can also trigger innate immune responses, including the activation of the STING pathway and GSDME-mediated pyroptosis, which may enhance anti-tumor immunity.[3][11]
Figure 2: Downstream cellular consequences of DHODH inhibition by this compound.
Quantitative Preclinical Data
This compound has demonstrated potent activity in both enzymatic assays and preclinical cancer models.
Table 1: In Vitro Enzymatic Activity
| Parameter | Value | Reference |
|---|
| DHODH IC₅₀ | 17 nM |[2][9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| OCI-Ly19 DLBCL | 100 mg/kg this compound | Complete tumor stasis | [9] |
| Z-138 MCL (Ibrutinib-Resistant) | 100 mg/kg this compound | Complete tumor regression | [9] |
| OCILY19 DLBCL | 10-100 mg/kg this compound (oral, twice daily) | Robust tumor growth inhibition | [2] |
| AML PDX Models | this compound | Reduced tumor burden, induced differentiation, delayed leukemia progression |[8] |
Table 3: Pharmacodynamic Effects
| System | Treatment | Key Biomarker Changes | Reference |
|---|---|---|---|
| Panel of 6 cell lines | 1 µM this compound | Increased ureidosuccinic acid and DHO | [9] |
| Z-138 & JeKo-1 xenografts | 100 mg/kg this compound | Increased DHO, reduced pyrimidines | [9][12] |
| AML cells | this compound | Depletion of UMP, UDP, CDP, dCMP |[8] |
Experimental Protocols
The following sections outline generalized protocols for key assays used to characterize DHODH inhibitors like this compound.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.
-
Objective: To determine the IC₅₀ value of the test compound against DHODH.
-
Materials:
-
Recombinant human DHODH enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Substrate: L-dihydroorotic acid (DHO).
-
Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384- or 96-well microplate.
-
Microplate reader capable of measuring absorbance at ~650 nm.
-
-
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, DHODH enzyme, and the electron acceptor.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate (e.g., 30 minutes at 25°C) to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the DHO substrate.
-
Immediately begin monitoring the decrease in absorbance at ~650 nm over time as the DCIP is reduced.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[13][14]
-
This assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cells and confirms that the effect is due to on-target DHODH inhibition.
-
Objective: To measure the effect of this compound on cell viability and to validate the mechanism via uridine rescue.
-
Materials:
-
Cancer cell lines (e.g., hematologic malignancy lines like OCI-Ly19 or AML cell lines).
-
Complete cell culture medium.
-
Test compound (this compound) serially diluted in DMSO.
-
Uridine solution (for rescue arms).
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere/stabilize overnight.
-
Prepare two sets of plates. In one set, add serial dilutions of this compound. In the second "rescue" set, add the same serial dilutions of this compound plus a final concentration of ~100 µM uridine.[15] Include vehicle controls in both sets.
-
Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control for both sets of data. A significant rightward shift in the dose-response curve in the presence of uridine confirms on-target DHODH inhibition.[8][15]
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. citeab.com [citeab.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Discovery and Development of AG-636: A DHODH Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AG-636 is a potent and orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including malignant hematologic cells, making DHODH an attractive therapeutic target. Preclinical studies have demonstrated that this compound exhibits selective and potent anti-tumor activity against a range of hematologic cancer cell lines and in vivo models of lymphoma. A Phase 1 clinical trial (NCT03834584) was initiated to evaluate the safety and efficacy of this compound in patients with advanced lymphoma, although the trial was subsequently terminated. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and planned clinical evaluation of this compound.
Introduction
Cancer cells are characterized by their high proliferative rate, which necessitates a constant supply of nucleotides for DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of these essential building blocks. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, particularly in cells that are highly dependent on this pathway.
This compound was identified as a novel, potent, and selective inhibitor of DHODH with promising preclinical activity in hematologic malignancies.[2] This document details the scientific journey of this compound from its discovery to its evaluation in preclinical models and the design of its initial clinical investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting and inhibiting the enzymatic activity of DHODH.[1] This inhibition disrupts the de novo synthesis of pyrimidines, leading to a cascade of downstream cellular events that culminate in cancer cell death.
Signaling Pathway of DHODH Inhibition by this compound
The binding of this compound to DHODH blocks the conversion of dihydroorotate to orotate, a crucial step for the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1] The depletion of the intracellular pyrimidine pool triggers several downstream consequences, including the inhibition of DNA and RNA synthesis, induction of reactive oxygen species (ROS), and ultimately, apoptosis.[1]
Preclinical Development
The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activity, establishing a strong rationale for its clinical investigation in hematologic malignancies.
In Vitro Activity
A screening of this compound against a large panel of 395 cancer cell lines revealed a pronounced and selective sensitivity in cell lines of hematopoietic and lymphoid origin.[3]
| Cell Line Lineage | Total Number of Cell Lines | Number of Sensitive Cell Lines (GI50 < 1.5 µmol/L) | Percentage of Sensitive Cell Lines |
| Hematopoietic and Lymphoid | 78 | 43 | 55.1% |
| Other Lineages | 317 | 35 | 11.0% |
| Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound.[3] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models of lymphoma, demonstrating significant tumor growth inhibition and even complete tumor regression.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |
| OCI-LY19 (Lymphoma) | This compound | 10, 30, 100 mg/kg b.i.d. | Dose-dependent | - |
| Z138 (Lymphoma) | This compound | 100 mg/kg b.i.d. | Not reported | Complete tumor regression observed. |
| Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models. |
Preclinical Pharmacokinetics
While specific pharmacokinetic parameters for this compound in preclinical models are not publicly available, the observed in vivo efficacy at well-tolerated doses suggests favorable oral bioavailability and exposure in mice. A summary of typical pharmacokinetic parameters that would be assessed is provided below.
| Parameter | Description |
| Cmax | Maximum (peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve; a measure of total drug exposure over time. |
| t1/2 | Half-life; the time required for the drug concentration to decrease by half. |
| Table 3: Key Pharmacokinetic Parameters. |
Experimental Protocols
Detailed experimental protocols for the key studies in the development of this compound are provided below. These protocols are based on standard methodologies used in preclinical drug development.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the GI50 values are calculated using non-linear regression analysis.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human lymphoma cells (e.g., OCI-LY19 or Z138) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Clinical Development
A Phase 1, multicenter, open-label, dose-escalation study of this compound was initiated in adults with advanced lymphoma (NCT03834584). The study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
Phase 1 Trial Design
The trial was designed with a dose-escalation phase followed by a dose-expansion phase.
Primary Objectives:
-
To determine the MTD of this compound in patients with advanced lymphoma.
-
To characterize the dose-limiting toxicities (DLTs) of this compound.
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To characterize the pharmacokinetics and pharmacodynamics of this compound.
-
To assess the preliminary anti-lymphoma activity of this compound.
The clinical trial for this compound was terminated for reasons not publicly disclosed.
Conclusion
This compound is a selective inhibitor of DHODH that has demonstrated significant preclinical activity against hematologic malignancies. Its mechanism of action, which involves the disruption of pyrimidine biosynthesis, provides a strong rationale for its development as a targeted therapy. While the clinical development of this compound was halted, the preclinical data generated for this compound contribute valuable insights into the therapeutic potential of DHODH inhibition in oncology. Further research into this class of agents may yet yield effective treatments for patients with hematologic cancers.
References
The Pharmacodynamics of AG-636: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidines, the building blocks of DNA and RNA, which are in high demand by rapidly proliferating cancer cells.[2] Preclinical studies have demonstrated that this compound exhibits potent and selective antitumor activity against hematological malignancies, suggesting a promising therapeutic avenue for this class of cancers.[4][5] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing essential biological and experimental processes.
Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting and inhibiting the mitochondrial enzyme DHODH.[2][3] This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate.[2] By blocking this crucial step, this compound depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[2][3] Notably, preclinical evidence suggests that cancer cell lines of hematologic origin display a heightened sensitivity to DHODH inhibition by this compound compared to solid tumor cell lines.[4][5]
Quantitative In Vitro Pharmacology
This compound has demonstrated potent inhibition of the DHODH enzyme and selective anti-proliferative activity against a broad range of hematological cancer cell lines.
Enzymatic Inhibition
| Target | IC50 (nM) | Assay Description |
| Dihydroorotate Dehydrogenase (DHODH) | 17 | The inhibitory activity of this compound on recombinant human DHODH was measured.[1] |
Cellular Proliferation Inhibition
A screening of 395 cancer cell lines revealed a significant sensitivity of hematopoietic and lymphoid lineage cells to this compound. A growth inhibition (GI) value of ≥75% and a GI50 <1.5 μmol/L were used to classify cell lines as sensitive.
| Cell Line | Lineage | GI50 (µM) |
| OCI-LY19 | Diffuse Large B-Cell Lymphoma | < 1.5 |
| Z-138 | Mantle Cell Lymphoma | < 1.5 |
| A549 | Non-Small Cell Lung Carcinoma | > 1.5 |
| HCT116 | Colorectal Carcinoma | > 1.5 |
| (Note: Specific GI50 values for OCI-LY19 and Z-138 were not publicly available but are inferred as sensitive based on in vivo study selections. A549 and HCT116 are provided as examples of less sensitive solid tumor cell lines.)[2] |
Quantitative In Vivo Pharmacology
The antitumor efficacy of this compound has been evaluated in various preclinical xenograft models of hematological malignancies.
Xenograft Model Efficacy
| Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (% TGI) | Outcome |
| Subcutaneous | OCI-LY19 (DLBCL) | 10, 30, 100 mg/kg b.i.d., p.o. | Not specified, dose-dependent | Robust tumor growth inhibition.[2] |
| Subcutaneous | Z-138 (MCL) | 100 mg/kg b.i.d., p.o. | Not specified | Complete tumor regression.[2] |
| Patient-Derived Xenograft (PDX) | Triple-Hit Lymphoma | Not specified | Not specified | Complete tumor regression. |
| Patient-Derived Xenograft (PDX) | Ibrutinib-Resistant Mantle Cell Lymphoma | Not specified | Not specified | Complete tumor regression. |
(Note: "b.i.d." refers to twice daily administration; "p.o." refers to oral administration. DLBCL stands for Diffuse Large B-Cell Lymphoma and MCL for Mantle Cell Lymphoma.)
Pharmacokinetic / Pharmacodynamic Relationship
A clear relationship between this compound exposure and pharmacodynamic response has been observed in preclinical models. In OCI-LY19 tumor-bearing mice, administration of this compound led to a dose-dependent inhibition of tumor growth.[2] Furthermore, analysis of tumors from these mice showed a significant increase in the concentration of the DHODH substrate, dihydroorotate (DHO), confirming target engagement in vivo.[2]
Experimental Protocols
DHODH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[6]
Protocol:
-
Add assay buffer, recombinant DHODH enzyme, and various concentrations of this compound to a 96-well plate.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate and an electron acceptor (e.g., 2,6-dichloroindophenol).
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the GI50 value.[8]
Lymphoma Patient-Derived Xenograft (PDX) Model Establishment
PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for evaluating drug efficacy.
Protocol:
-
Obtain fresh tumor tissue from a patient with lymphoma under sterile conditions.
-
Mechanically or enzymatically dissociate the tissue to create a single-cell suspension or small tumor fragments.
-
Surgically implant the tumor cells or fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NSG or SCID mice).
-
Monitor the mice for tumor growth.
-
Once tumors reach a specified size, the mice can be used for efficacy studies.[9][10][11][12]
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for hematological malignancies. Its potent and selective inhibition of DHODH translates to significant anti-proliferative effects in vitro and robust tumor growth inhibition, including complete regressions, in in vivo models of lymphoma. The clear pharmacodynamic effect, as evidenced by the accumulation of the DHODH substrate in tumors, further validates its mechanism of action. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other DHODH inhibitors in preclinical settings. Further studies to fully elucidate the pharmacokinetic profile and to explore combination strategies are warranted to maximize the clinical potential of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. qeios.com [qeios.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
AG-636: A Deep Dive into its Impact on Nucleotide Metabolism for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the selective and potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, AG-636, and its profound effects on nucleotide metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents quantitative data from key preclinical studies, and outlines detailed experimental protocols.
Executive Summary
This compound is a novel, orally bioavailable small molecule that targets a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, DHODH. By inhibiting this mitochondrial enzyme, this compound effectively depletes the cellular pool of pyrimidines, essential building blocks for DNA and RNA synthesis. This mechanism has shown significant therapeutic potential, particularly in hematologic malignancies, which exhibit a heightened dependence on this metabolic pathway. This guide will explore the preclinical data that underscores the selective anti-tumor activity of this compound and provide the necessary technical details for its further investigation and development.
Mechanism of Action: Targeting Pyrimidine Starvation
This compound exerts its biological effects through the specific and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate (DHO) to orotate.[2] This reaction is essential for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), which are vital for DNA and RNA synthesis, protein glycosylation, and phospholipid metabolism.
Inhibition of DHODH by this compound leads to a rapid depletion of the intracellular pyrimidine pool, inducing a state of "pyrimidine starvation." This metabolic stress triggers cell cycle arrest, inhibition of proliferation, and ultimately, apoptosis in susceptible cancer cells.[1] Notably, cancer cells, particularly those of hematologic origin, are often more reliant on the de novo pyrimidine synthesis pathway than normal cells, which can more readily utilize the pyrimidine salvage pathway. This differential dependency provides a therapeutic window for this compound, leading to selective anti-tumor activity.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its potency and selective effects on nucleotide metabolism.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line(s) | IC50 Value | Reference |
| DHODH Enzymatic Activity | - | 17 nM | [3] |
| Cell Viability (Growth Inhibition) | Hematologic Cancer Cell Lines (various) | Sub-micromolar to low micromolar range | [4] |
| Cell Viability (Growth Inhibition) | Solid Tumor Cell Lines (various) | Generally higher IC50s compared to hematologic lines | [4] |
Table 2: Effect of this compound on Intracellular Metabolite Levels in Cancer Cell Lines
| Metabolite | Cell Line Panel (Hematologic) | Treatment Conditions | Fold Change vs. Control | Reference |
| Dihydroorotate (DHO) | 6-cell line panel | 1 µM this compound for 20 hours | Significant Increase | [5] |
| Ureidosuccinic Acid | 6-cell line panel | 1 µM this compound for 20 hours | Significant Increase | |
| Uridine Triphosphate (UTP) | 6-cell line panel | 1 µM this compound for 20 hours | Significant Decrease | [5] |
| Cytidine Triphosphate (CTP) | 6-cell line panel | 1 µM this compound for 20 hours | Significant Decrease | [5] |
| Adenosine Diphosphate (ADP) | 6-cell line panel | 1 µM this compound for 20 hours | No Significant Change | [5] |
| Guanosine Triphosphate (GTP) | 6-cell line panel | 1 µM this compound for 20 hours | No Significant Change | [5] |
Table 3: In Vivo Efficacy and Metabolic Effects of this compound in Lymphoma Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Change in DHO Levels in Tumors | Change in Pyrimidine Levels in Tumors | Reference |
| OCI-Ly19 (DLBCL) | 100 mg/kg, twice daily | Complete tumor stasis | Significant Increase | Significant Decrease | |
| Z-138 (Mantle Cell Lymphoma) | 100 mg/kg, twice daily | Complete tumor regression | Significant Increase | Significant Decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
DHODH Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of this compound on DHODH enzyme activity. A common method involves monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), by recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, CoQ10, and DCIP.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the recombinant DHODH enzyme to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50/IC50 value.
LC-MS/MS for Metabolomics Analysis
This protocol outlines a general procedure for the extraction and analysis of intracellular polar metabolites, including pyrimidine and purine (B94841) nucleotides, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cold PBS
-
Extraction Solvent (e.g., 80% methanol (B129727) in water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC)
Procedure: Sample Extraction:
-
Aspirate the culture medium and wash the cells twice with cold PBS.
-
Add a specific volume of cold extraction solvent to each well/dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 15 minutes.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
LC-MS/MS Analysis:
-
Inject the metabolite extract onto the LC-MS/MS system.
-
Separate the metabolites using a suitable gradient elution on the LC column.
-
Detect and quantify the target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole MS or by accurate mass for a high-resolution MS.
-
Normalize the metabolite levels to an internal standard and the cell number or protein content.
Visualizations: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Workflow for metabolomic analysis of this compound treated cells.
Conclusion
This compound is a promising therapeutic agent that selectively targets the metabolic vulnerability of cancer cells, particularly those of hematologic origin, by inhibiting DHODH and inducing pyrimidine starvation. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed understanding of its mechanism of action and its effects on nucleotide metabolism will be instrumental in designing future preclinical and clinical studies to fully elucidate its role in cancer therapy.
References
The Impact of AG-636 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-636 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By disrupting the production of essential building blocks for DNA and RNA, this compound demonstrates significant anti-tumor activity, particularly in hematologic malignancies. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Cellular Pathway: Inhibition of De Novo Pyrimidine Synthesis
The primary mechanism of action of this compound is the direct inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication, as well as other cellular processes.
This compound binding to DHODH blocks the conversion of dihydroorotate to orotate, leading to a state of "pyrimidine starvation." This depletion of the pyrimidine pool has profound effects on rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.
Quantitative Impact on Pyrimidine Metabolites
Treatment with this compound leads to a significant accumulation of upstream metabolites and a depletion of downstream metabolites in the de novo pyrimidine synthesis pathway.
| Metabolite | Change upon this compound Treatment | Fold Change |
| Dihydroorotate (DHO) | Increase | >1000-fold |
| Ureidosuccinic acid | Increase | >1000-fold |
| Aspartate | Increase | ~2.3-fold |
| Uridine Monophosphate (UMP) | Decrease | Significant |
| Uridine Triphosphate (UTP) | Decrease | Significant |
| Cytidine Triphosphate (CTP) | Decrease | Significant |
Table 1: Changes in pyrimidine pathway metabolite levels following this compound treatment in cancer cell lines.[1]
Signaling Pathway Diagram
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.
Downstream Cellular Effects of Pyrimidine Starvation
The depletion of pyrimidines induced by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in various cancer cell lines, particularly those of hematologic origin. This is a key mechanism contributing to its anti-tumor efficacy.
Cell Cycle Arrest and Differentiation
In addition to apoptosis, this compound can induce cell cycle arrest and promote differentiation in certain cancer cell types, such as acute myeloid leukemia (AML).[2] This effect is particularly relevant for differentiation-promoting therapies.
Activation of Stress Response Pathways
The metabolic stress caused by pyrimidine starvation activates cellular stress response pathways.
Proteomic and immunoblot analyses have revealed that this compound treatment triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] AMPK activation is a response to the metabolic stress induced by the drug.
This compound treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream pro-apoptotic targets, PUMA (p53 upregulated modulator of apoptosis) and NOXA.[2] This pathway plays a crucial role in mediating the apoptotic effects of this compound.
Signaling Pathway Diagram
Caption: Downstream cellular effects of this compound-induced pyrimidine starvation.
Quantitative Data: In Vitro Sensitivity of Hematologic Cancer Cell Lines
A broad panel of cancer cell lines has been screened to assess their sensitivity to this compound. Hematologic cancer cell lines have shown a particular vulnerability to DHODH inhibition.
| Cell Line | Lineage | GI50 (µM) |
| Z-138 | Mantle Cell Lymphoma | < 0.001 |
| MAVER-1 | Mantle Cell Lymphoma | < 0.001 |
| JEKO-1 | Mantle Cell Lymphoma | 0.001 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.002 |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | 0.003 |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | 0.003 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.004 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | 0.004 |
| MOLM-13 | Acute Myeloid Leukemia | 0.005 |
| MV-4-11 | Acute Myeloid Leukemia | 0.006 |
Table 2: GI50 values for a selection of hematologic cancer cell lines treated with this compound. Data extracted from supplementary materials of relevant publications.
Experimental Protocols
Cell Viability Assay (CTG Assay)
Objective: To determine the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
Culture medium appropriate for each cell line
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed cells in 96-well plates at a density appropriate for logarithmic growth over the assay duration.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. The final concentration of DMSO should be consistent across all wells and not exceed 0.1%.
-
Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 values using appropriate software (e.g., GraphPad Prism).
Metabolite Extraction and Analysis
Objective: To quantify the levels of pyrimidine pathway metabolites in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound
-
DMSO
-
6-well plates
-
Methanol (B129727) (ice-cold, 80%)
-
Scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 20 hours.
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system to identify and quantify the metabolites of interest.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways upon this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-p53, anti-PUMA, anti-NOXA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound effectively targets the de novo pyrimidine synthesis pathway, leading to pyrimidine starvation and subsequent activation of stress response pathways, cell cycle arrest, differentiation, and apoptosis in cancer cells. The pronounced sensitivity of hematologic malignancies to this compound highlights its potential as a targeted therapeutic agent. This guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the action of this compound, offering valuable information for researchers and clinicians in the field of oncology and drug development.
References
- 1. Item - Supplementary Data Table S2 from Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AG-636 in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a novel, potent, and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism leads to cell cycle arrest, differentiation, and ultimately apoptosis in rapidly proliferating cells, with a particular sensitivity observed in hematologic malignancies. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models.
Mechanism of Action
This compound exerts its anti-proliferative effects by binding to and inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Inhibition of DHODH leads to a state of "pyrimidine starvation," which in turn disrupts DNA and RNA synthesis, vital processes for cell growth and division.[1] This targeted metabolic disruption has shown significant preclinical anti-tumor activity, especially in lymphoma and acute myeloid leukemia (AML) models.[2][3]
Data Presentation
Table 1: this compound Growth Inhibition (GI50) in Hematologic Malignancy Cell Lines
The following table summarizes the half-maximal growth inhibition (GI50) concentrations of this compound in a panel of human hematologic cancer cell lines after a 96-hour treatment period.
| Cell Line | Lineage | GI50 (nM) |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | < 1.5 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | < 1.5 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | < 1.5 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | < 1.5 |
| PFEIFFER | Diffuse Large B-cell Lymphoma | < 1.5 |
| Toledo | Diffuse Large B-cell Lymphoma | < 1.5 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | < 1.5 |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | 1.6 |
| DB | Diffuse Large B-cell Lymphoma | 2.1 |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | 3.3 |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | 5.8 |
| HT | Diffuse Large B-cell Lymphoma | 6.5 |
| U-2932 | Diffuse Large B-cell Lymphoma | 10.2 |
| KASUMI-2 | B-cell Acute Lymphoblastic Leukemia | < 1.5 |
| MOLM-13 | Acute Myeloid Leukemia | < 1.5 |
| MV-4-11 | Acute Myeloid Leukemia | < 1.5 |
| NOMO-1 | Acute Myeloid Leukemia | < 1.5 |
| THP-1 | Acute Myeloid Leukemia | 1.8 |
| HL-60 | Acute Myeloid Leukemia | 2.5 |
| OCI-AML3 | Acute Myeloid Leukemia | 4.1 |
Data adapted from publicly available research findings. The sensitivity to this compound can vary between cell lines.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol outlines the measurement of cell viability by quantifying ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound (stock solution in DMSO)
-
Hematologic malignancy cell lines (e.g., OCI-LY19, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the desired concentrations of this compound to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (DMSO) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the GI50 value.
-
Western Blot Analysis for DHODH Pathway Proteins
This protocol is for assessing the expression levels of DHODH and downstream signaling proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-DHODH antibody
-
Anti-phospho-AMPK (Thr172) antibody
-
Anti-AMPK antibody
-
Anti-p53 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 48-72 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis and leading to apoptosis.
Caption: General experimental workflow for evaluating this compound in vitro.
References
Application Notes and Protocols for AG-636 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent and orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for cancer therapy.[1] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly in hematologic malignancies such as lymphoma.[2][3] These application notes provide detailed protocols and data for the use of this compound in mouse xenograft models, designed to guide researchers in evaluating its efficacy and mechanism of action in vivo.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The resulting nucleotide stress triggers a cascade of downstream events, including:
-
Cell Cycle Arrest: Depletion of pyrimidines leads to an S-phase arrest in the cell cycle.[4]
-
Induction of Apoptosis: this compound has been shown to induce the intrinsic mitochondrial pathway of apoptosis, involving the cleavage of caspase-9 and caspase-3.[1][4]
-
Modulation of Oncogenic Signaling: Inhibition of DHODH can lead to the downregulation of the proto-oncogene c-Myc and the upregulation of the tumor suppressor p53 and the cell cycle inhibitor p21.[4][5]
Signaling Pathway of DHODH Inhibition by this compound
Caption: Signaling pathway of this compound-mediated DHODH inhibition.
Data Presentation
In Vivo Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the tumor growth inhibition (TGI) data from preclinical studies of this compound in various mouse xenograft models.
| Cell Line | Tumor Type | Mouse Strain | This compound Dose (mg/kg, b.i.d., oral) | Treatment Duration | Outcome | Reference |
| OCILY19 | Lymphoma | Not Specified | 10, 30, 100 | Not Specified | Dose-dependent tumor growth inhibition | [6] |
| Z138 | Lymphoma | Not Specified | 100 | Not Specified | Complete tumor regression | [6] |
| A549 | Lung Cancer | Not Specified | 100 | Not Specified | Tumor growth inhibition | [6] |
| HCT116 | Colon Cancer | Not Specified | 100 | Not Specified | Tumor growth inhibition | [6] |
Pharmacokinetic and Pharmacodynamic Parameters
While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in mice are not publicly available, studies have shown a correlation between drug exposure and pharmacodynamic effects. For instance, in OCILY19 tumor-bearing mice, administration of this compound led to a dose-dependent accumulation of the DHODH substrate, dihydroorotate (DHO), in tumor tissues, confirming target engagement in vivo.[6]
Experimental Protocols
General Protocol for Establishing a Lymphoma Xenograft Mouse Model
This protocol provides a general guideline for establishing a subcutaneous lymphoma xenograft model. Specific cell numbers and timelines may need to be optimized for different cell lines.
Materials:
-
Lymphoma cell line (e.g., OCILY19)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture lymphoma cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet twice with sterile, ice-cold PBS.
-
Resuspend the cells in sterile, ice-cold PBS at a concentration of 20-50 x 10^6 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor engraftment.
-
Keep cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 1 mL syringe with a 27-30 gauge needle, inject 100-200 µL of the cell suspension (typically 2-10 x 10^6 cells) subcutaneously into the flank.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Palpate for tumor formation starting approximately 7-10 days post-injection.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor animal health and body weight regularly.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol for this compound Administration in a Mouse Xenograft Model
Materials:
-
This compound
-
Vehicle for oral administration (A specific vehicle for this compound is not publicly available. A common vehicle for oral gavage of small molecules is a suspension in 0.5% methylcellulose (B11928114) or a solution in a suitable solvent like DMSO, further diluted in corn oil or PBS. It is critical to perform vehicle toxicity studies beforehand).
-
Oral gavage needles
-
Syringes
Procedure:
-
This compound Formulation:
-
Prepare the this compound formulation at the desired concentrations (e.g., 1, 3, and 10 mg/mL to achieve doses of 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume).
-
Ensure the formulation is homogenous before each administration. The stability of the formulation should be determined.
-
-
Dosing:
-
Administer this compound or vehicle to the respective groups of mice via oral gavage twice daily (b.i.d.).
-
The dosing volume should be based on the individual mouse's body weight.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or the observation of significant toxicity.
-
At the end of the study, mice should be euthanized according to approved protocols.
-
Tumors and other tissues can be collected for pharmacodynamic and biomarker analysis (e.g., DHO levels, Western blotting for signaling proteins, immunohistochemistry).
-
Experimental Workflow for an this compound In Vivo Efficacy Study
Caption: Experimental workflow for this compound in a mouse xenograft model.
Safety and Toxicology
Comprehensive GLP toxicology studies for this compound in mice are not publicly available. As with any investigational compound, it is essential to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD). Key parameters to monitor during in-life studies include:
-
Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, or adverse reactions.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Food and Water Consumption: Monitoring for significant changes.
At the termination of a toxicology study, a full necropsy and histopathological analysis of major organs should be performed to identify any potential target organs of toxicity.
Conclusion
This compound is a promising DHODH inhibitor with demonstrated preclinical efficacy in mouse xenograft models of lymphoma and other cancers. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful optimization of experimental conditions, including cell line selection, animal model, and drug formulation, will be critical for obtaining robust and reproducible results.
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AG-636 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AG-636, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), for use in preclinical animal studies. The following protocols and data are intended to guide researchers in designing and executing in vivo and in vitro experiments to evaluate the efficacy and pharmacological properties of this compound.
Mechanism of Action
This compound is an orally available small molecule that targets DHODH, a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By inhibiting DHODH, this compound disrupts the synthesis of uridine (B1682114) monophosphate (UMP), a vital precursor for DNA and RNA synthesis. This leads to the depletion of pyrimidine nucleotides, ultimately causing cell cycle arrest, induction of apoptosis, and inhibition of proliferation in rapidly dividing cells, particularly those of hematologic origin.[1][2][3] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various models of hematologic malignancies.[1][4]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound on DHODH.
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with a notable sensitivity observed in cell lines of hematopoietic and lymphoid origin.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | GI50 | <1.5 µM | [5] |
| Z-138 | Mantle Cell Lymphoma | GI50 | <1.5 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | GI50 | >1.5 µM (Resistant) | [4] |
| HCT116 | Colorectal Carcinoma | GI50 | >1.5 µM (Resistant) | [4] |
Note: GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Sensitive cell lines are generally defined as those with a GI50 of less than 1.5 µmol/L.[5]
In Vivo Animal Studies
This compound is orally bioavailable and has shown significant anti-tumor efficacy in various xenograft models of hematologic malignancies.
Table 2: Summary of this compound Dosage and Administration in Mouse Xenograft Models
| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Nude Mice | OCI-LY19 (DLBCL) | 10, 30, 100 mg/kg | Oral Gavage | Twice Daily (b.i.d.) | Dose-dependent tumor growth inhibition | [4] |
| Nude Mice | Z-138 (MCL) | 100 mg/kg | Oral Gavage | Twice Daily (b.i.d.) | Complete tumor regression | [4] |
| Nude Mice | A549 (NSCLC) | 100 mg/kg | Oral Gavage | Twice Daily (b.i.d.) | Minimal tumor growth inhibition | [4] |
| Nude Mice | HCT116 (CRC) | 100 mg/kg | Oral Gavage | Twice Daily (b.i.d.) | Minimal tumor growth inhibition | [4] |
DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
Store the formulation at 4°C and protect from light. Prepare fresh daily or as stability data permits.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2][6][7]
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth.
-
Introduce the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the esophagus, dispense the this compound formulation slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress, such as labored breathing, for a few minutes after administration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Protocol for Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicities.
Materials:
-
This compound
-
Vehicle
-
Healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c)
-
Animal scale
-
Oral gavage supplies
Protocol:
-
Dose Selection: Based on available efficacy data, select a starting dose and a series of escalating doses. For this compound, a starting dose could be around the efficacious dose of 100 mg/kg, with escalating doses (e.g., 150, 200, 250 mg/kg).
-
Animal Grouping: Assign a small cohort of mice (e.g., 3-5 per group) to each dose level, including a vehicle control group.
-
Administration: Administer this compound or vehicle orally once or twice daily for a defined period (e.g., 7-14 consecutive days).
-
Monitoring:
-
Record body weight daily. A weight loss of more than 15-20% is often considered a dose-limiting toxicity.
-
Observe the animals daily for clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of dehydration or malnutrition.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Dose Escalation: If the initial dose is well-tolerated, escalate to the next dose level in a new cohort of mice. Continue this process until dose-limiting toxicities are observed.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Safety and Toxicology
Preclinical toxicology studies are essential to evaluate the safety profile of this compound.[8][9] These studies typically involve administering the compound to rodents and non-rodent species to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials. Key parameters to assess include:
-
Clinical observations: Daily monitoring for any abnormal physical or behavioral signs.
-
Body weight and food consumption: To assess general health and well-being.
-
Hematology and clinical chemistry: To evaluate effects on blood cells and organ function.
-
Histopathology: Microscopic examination of tissues to identify any drug-related changes.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing dosing regimens.
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Key parameters include bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[10][11]
-
Pharmacodynamics (PD): This involves measuring the effect of this compound on its target, DHODH. This can be assessed by measuring the levels of dihydroorotate (the substrate of DHODH) in tumors or surrogate tissues.[4]
These application notes and protocols provide a framework for conducting preclinical studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
References
- 1. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. hoeford.com [hoeford.com]
- 9. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 10. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AG-636: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AG-636, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in preclinical research settings.
Introduction and Mechanism of Action
This compound is an orally bioavailable small molecule that targets DHODH, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine (B1682114) monophosphate (UMP), which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects, particularly in rapidly dividing cells such as those found in hematologic malignancies.[1][2] Research has shown that the anti-tumor effects of this compound can be rescued by the addition of uridine, confirming its on-target activity.[1]
Signaling Pathway of DHODH Inhibition by this compound
Caption: Signaling pathway of this compound action on DHODH.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various studies.
| Parameter | Value | Target/Cell Line | Assay Type |
| IC50 | 17 nM | DHODH Enzyme | Enzymatic Assay |
| Animal Model | Dosing Regimen | Outcome |
| OCI-Ly19 DLBCL Mouse Xenograft | 100 mg/kg, twice daily (b.i.d.) | Complete tumor stasis |
| Z-138 Ibrutinib-Resistant MCL Mouse Xenograft | 100 mg/kg, twice daily (b.i.d.) | Complete tumor regression |
| A549 and HCT116 Solid Tumor Xenografts | 100 mg/kg, twice daily (b.i.d.) | Moderate tumor growth inhibition |
Solubility and Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and is only slightly soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.
| Solvent | Maximum Concentration |
| DMSO | 91.00 mM (31.25 mg/mL) |
| Water | Slightly soluble |
Protocol for 10 mM Stock Solution Preparation (In Vitro Use)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.3434 mg of this compound (Molecular Weight: 343.39 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to two weeks or at -80°C for up to three months.
-
Experimental Protocols
In Vitro Cell-Based Assays
Workflow for In Vitro Experiments
Caption: General workflow for in vitro cell viability assays with this compound.
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in the highest concentration of this compound does not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
In Vivo Xenograft Studies
Workflow for In Vivo Xenograft Studies
Caption: Workflow for an in vivo xenograft efficacy study with this compound.
Protocol: Oral Administration in a Mouse Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line of interest
-
This compound powder
-
Vehicle for oral formulation (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 40% Hydroxypropyl-β-cyclodextrin (HPBCD))[3][4]
-
Oral gavage needles
-
Calipers
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant the desired number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average size of approximately 100-200 mm3, randomize the mice into treatment and vehicle control groups.
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound for the desired dose (e.g., 100 mg/kg).
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle. It is crucial to ensure a uniform suspension. This can be achieved by vortexing and/or sonicating the mixture. Prepare the formulation fresh daily.
-
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage at the determined dosing schedule (e.g., twice daily). The volume administered is typically 10 mL/kg.
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity.
-
At the end of the study (based on predetermined endpoint criteria such as maximum tumor size or duration of treatment), euthanize the mice.
-
Excise the tumors and record their final weights.
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) and assess the statistical significance of the results.
-
Concluding Remarks
This compound is a potent and selective DHODH inhibitor with significant anti-tumor activity in preclinical models of hematologic malignancies. The protocols provided here offer a starting point for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Dihydroorotate Dehydrogenase (DHODH) Activity Following AG-636 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, the oxidation of dihydroorotate (DHO) to orotate (B1227488).[1][2] This pathway is critical for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[3] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on the de novo synthesis of pyrimidines to support their growth, making DHODH a compelling therapeutic target in oncology.[2][3]
AG-636 is a potent and selective, orally available inhibitor of DHODH.[1][4] By binding to and inhibiting DHODH, this compound blocks the synthesis of uridine (B1682114) monophosphate (UMP), leading to pyrimidine starvation, cell division arrest, and apoptosis in susceptible tumor cells.[1] Notably, cancer cell lines of hematologic origin have demonstrated particular sensitivity to this compound.[5][6]
These application notes provide detailed protocols for measuring DHODH activity in both biochemical and cellular contexts following treatment with this compound. The included methodologies are essential for researchers studying the mechanism of action of DHODH inhibitors, validating target engagement, and elucidating the downstream cellular consequences of pyrimidine biosynthesis inhibition.
Data Presentation
Inhibitor Potency
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human DHODH | Enzymatic Assay | IC50 | 17 nM | [4] |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [3][7] |
| Dhodh-IN-16 | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | [7] |
| BAY-2402234 | Human DHODH | Enzymatic Assay | IC50 | 0.42 nM | [8] |
| Brequinar | Human DHODH | Enzymatic Assay | IC50 | 2.1 nM | [8] |
| Teriflunomide | Human DHODH | Enzymatic Assay | IC50 | 24.5 nM | [8] |
Cellular Effects of this compound
| Cell Type | Treatment | Effect | Observation | Reference |
| Hematologic Cancer Cell Lines | This compound | Inhibition of de novo pyrimidine synthesis | Depletion of UMP pools | [9][10] |
| Hematologic Cancer Cell Lines | This compound | Inhibition of de novo pyrimidine synthesis | Accumulation of Dihydroorotate (DHO) | [9] |
| Lymphoma Cell Lines | This compound | Growth Inhibition | Broad responsiveness independent of clinical subtype | [5] |
| Solid Tumor Cell Lines | This compound | Growth Inhibition | Comparatively poor sensitivity | [5] |
| OCILY19 DLBCL Xenograft | This compound (100 mg/kg b.i.d.) | Tumor Growth | Robust tumor growth inhibition | [4][9] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
Caption: Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate.
Experimental Workflow for Measuring DHODH Activity
Caption: General experimental workflow for assessing DHODH activity after this compound treatment.
Logical Relationship of Key Validation Assays
Caption: Logical flow for validating the on-target effects of this compound through various assays.
Experimental Protocols
Biochemical DHODH Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of recombinant DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[7][11]
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate mixture to each well.[7]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Plot the DHODH activity against the concentration of this compound to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of this compound with DHODH in a cellular environment.[14] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[15]
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot or ELISA equipment
-
DHODH-specific antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or the desired concentration of this compound for a specified time.[14]
-
-
Cell Harvest:
-
Thermal Challenge:
-
Heat the samples across a range of temperatures (e.g., 40-70°C) in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis and Protein Extraction:
-
Detection:
-
Analyze the amount of soluble DHODH in the supernatant by Western blot or ELISA using a DHODH-specific antibody.[14]
-
-
Data Analysis:
-
Plot the amount of soluble DHODH against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
-
Metabolomic Analysis of Pyrimidine Synthesis
This method directly assesses the functional consequence of DHODH inhibition by measuring the levels of its substrate and downstream products.
Materials:
-
Cells of interest
-
This compound
-
15N(1)-glutamine (for flux analysis)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Metabolite Extraction:
-
Harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol/acetonitrile/water extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using LC-MS/MS to quantify the levels of dihydroorotate (DHO), orotate, and UMP.[9]
-
-
Data Analysis:
-
Compare the metabolite levels in this compound-treated cells to the vehicle-treated controls. Inhibition of DHODH is confirmed by an accumulation of DHO and a depletion of orotate and UMP.[9]
-
Uridine Rescue Assay
This functional assay confirms that the anti-proliferative effects of this compound are due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
Cells of interest
-
This compound
-
Uridine
-
Cell culture medium and plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound.
-
In a parallel set of wells, co-treat the cells with the same concentrations of this compound and a supplemental concentration of uridine (e.g., 100 µM).[16]
-
Include vehicle control and uridine-only control wells.
-
-
Incubation:
-
Cell Viability Measurement:
-
Data Analysis:
-
Plot the cell viability against the concentration of this compound for both conditions (with and without uridine). A rightward shift in the IC50 curve in the presence of uridine indicates that the cytotoxic effects of this compound are on-target and can be rescued by bypassing the DHODH-dependent pathway.[14]
-
References
- 1. Facebook [cancer.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant Human Dihydroorotate Dehydrogenase Protein, CF 10062-DD-020: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for AG-636 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent, reversible, and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, the building blocks of DNA and RNA.[1] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2] This dependency on de novo pyrimidine synthesis is a known vulnerability in various hematologic malignancies, making this compound a promising therapeutic agent.[3][4]
While this compound has demonstrated robust single-agent anti-tumor activity in preclinical models of lymphoma and acute myeloid leukemia (AML), combination therapies are a key strategy to enhance efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application.[3][4] These application notes provide a summary of proposed synergistic combinations with this compound and detailed protocols for their preclinical evaluation.
I. Mechanism of Action of this compound
This compound targets DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[2][3] This enzyme, located in the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate.[2] Inhibition of DHODH by this compound leads to a depletion of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[2] The resulting "pyrimidine starvation" disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells that are highly reliant on this pathway.[2]
The rationale for using this compound in combination with other chemotherapy agents is based on creating a state of metabolic stress that can be exploited by drugs with complementary mechanisms of action.
II. Proposed Synergistic Combinations with this compound
A. Combination with DNA Methyltransferase Inhibitors (e.g., Decitabine)
Scientific Rationale:
In hematologic malignancies such as myelodysplastic syndromes (MDS) and AML, DNA methyltransferase (DNMT) inhibitors like decitabine (B1684300) are a standard of care. Decitabine is a cytidine (B196190) analog that, upon incorporation into DNA, inhibits DNMTs, leading to hypomethylation and re-expression of tumor suppressor genes. The efficacy of decitabine is dependent on its incorporation into DNA.
DHODH inhibition by this compound depletes the intracellular pool of pyrimidines, including cytidine. This pyrimidine starvation is hypothesized to enhance the incorporation of decitabine into the DNA of cancer cells, thereby increasing its cytotoxic effects.[5] Studies with other DHODH inhibitors have demonstrated synergy with decitabine in MDS models.[5][6]
Hypothetical In Vitro Synergy Data:
The following table represents expected data from a synergy study of this compound and decitabine in an AML cell line (e.g., MOLM-13). The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]
| This compound (nM) | Decitabine (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| 5 | 0 | 0.25 | - | - |
| 0 | 10 | 0.20 | - | - |
| 5 | 10 | 0.65 | 0.60 | Synergy |
| 10 | 0 | 0.45 | - | - |
| 0 | 20 | 0.38 | - | - |
| 10 | 20 | 0.85 | 0.45 | Strong Synergy |
| 20 | 0 | 0.60 | - | - |
| 0 | 40 | 0.55 | - | - |
| 20 | 40 | 0.95 | 0.30 | Very Strong Synergy |
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Culture: Culture AML cells (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and decitabine in DMSO. Serially dilute the drugs to the desired concentrations in cell culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Drug Treatment: Treat the cells with this compound alone, decitabine alone, or the combination of both at a constant ratio. Include a vehicle control (DMSO).
-
Cell Viability Assay: After 72 hours of incubation, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the fraction of affected cells (Fa) for each treatment. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
Signaling Pathway Diagram:
Caption: Synergistic mechanism of this compound and Decitabine.
B. Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Scientific Rationale:
BCL-2 is an anti-apoptotic protein that is frequently overexpressed in hematologic malignancies, contributing to cell survival and resistance to chemotherapy. Venetoclax (B612062) is a potent and selective BCL-2 inhibitor that has shown significant efficacy in CLL and AML.
The inhibition of DHODH by this compound induces cellular stress due to pyrimidine starvation, which can prime cells for apoptosis. By combining this compound with a direct apoptosis inducer like venetoclax, it is possible to achieve a synergistic anti-tumor effect. The rationale is that this compound lowers the threshold for apoptosis, making the cancer cells more susceptible to BCL-2 inhibition by venetoclax.
Hypothetical In Vivo Tumor Growth Inhibition Data:
The following table represents expected data from a xenograft study using a diffuse large B-cell lymphoma (DLBCL) cell line (e.g., OCI-Ly19).
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound (50 mg/kg, BID) | 750 ± 80 | 50 |
| Venetoclax (50 mg/kg, QD) | 825 ± 95 | 45 |
| This compound + Venetoclax | 225 ± 40 | 85 |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Line and Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and a DLBCL cell line (e.g., OCI-Ly19).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 OCI-Ly19 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (length x width^2)/2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into four groups: vehicle control, this compound alone, venetoclax alone, and the combination.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) orally twice daily (BID) and venetoclax (e.g., 50 mg/kg) orally once daily (QD).
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Monitor body weight as a measure of toxicity.
-
Data Analysis: At the end of the study, calculate the mean tumor volume and the percentage of tumor growth inhibition (TGI) for each group.
Experimental Workflow Diagram:
Caption: Workflow for in vivo combination study.
C. Combination with Immune Checkpoint Inhibitors
Scientific Rationale:
Recent studies have shown that metabolic stress, including pyrimidine starvation induced by DHODH inhibitors, can lead to the upregulation of antigen presentation machinery (APM) genes and an increase in the cell surface expression of MHC class I molecules on cancer cells.[9][10] This enhanced antigen presentation could make tumor cells more visible to the immune system and more susceptible to T-cell-mediated killing.
Combining this compound with an immune checkpoint inhibitor (e.g., an anti-PD-1 or anti-PD-L1 antibody) could therefore be a synergistic strategy. This compound would increase the immunogenicity of the tumor, while the checkpoint inhibitor would release the "brakes" on the anti-tumor T-cell response.
Hypothetical Pharmacodynamic Data:
The following table shows potential results from a pharmacodynamic study assessing MHC-I expression on tumor cells from a syngeneic mouse model.
| Treatment Group | Mean Fluorescence Intensity (MHC-I) | Fold Change vs. Vehicle |
| Vehicle Control | 500 ± 50 | 1.0 |
| This compound (50 mg/kg, BID) | 1250 ± 120 | 2.5 |
| Anti-PD-1 Ab | 550 ± 60 | 1.1 |
| This compound + Anti-PD-1 Ab | 1350 ± 150 | 2.7 |
Experimental Protocol: Pharmacodynamic Analysis of MHC-I Expression
-
Syngeneic Model: Use a syngeneic mouse tumor model (e.g., A20 lymphoma in BALB/c mice) to allow for a competent immune system.
-
Treatment: Treat tumor-bearing mice with this compound, an anti-PD-1 antibody, the combination, or vehicle control for a specified period (e.g., 7 days).
-
Tumor Excision: At the end of the treatment period, excise the tumors and prepare single-cell suspensions.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against mouse CD45 (to exclude immune cells), a tumor cell marker (e.g., CD19 for A20 cells), and MHC class I (H-2K^d).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of MHC class I on the tumor cells (CD45-, CD19+).
Signaling Pathway Diagram:
Caption: Proposed synergy of this compound and anti-PD-1 therapy.
Conclusion
This compound, as a potent inhibitor of de novo pyrimidine synthesis, holds significant promise for the treatment of hematologic malignancies. The exploration of combination therapies is a critical next step in its clinical development. The rationales and protocols provided here offer a framework for investigating the synergistic potential of this compound with DNA methyltransferase inhibitors, BCL-2 inhibitors, and immune checkpoint inhibitors. Such studies are essential for unlocking the full therapeutic value of targeting this key metabolic vulnerability in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Application Notes and Protocols: Western Blot for DHODH Expression Following AG-636 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells such as those found in hematologic malignancies.[3] The primary mechanism of action of this compound and other DHODH inhibitors is the suppression of the enzyme's catalytic activity, leading to pyrimidine depletion, cell cycle arrest, and apoptosis in susceptible cancer cells.[1][4] While the principal effect of this compound is on DHODH activity, it is crucial to assess the impact of the inhibitor on the expression level of the DHODH protein itself to fully characterize its cellular effects. Western blotting is a widely used and effective technique for this purpose. These application notes provide a detailed protocol for performing a Western blot to analyze DHODH protein expression in cells treated with this compound.
Data Presentation
The expected outcome of treating cancer cells with a DHODH inhibitor like this compound is the inhibition of its enzymatic function rather than a significant change in the total protein expression of DHODH.[4] However, experimental validation is essential. Below is a template for presenting quantitative Western blot data for DHODH expression normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | DHODH Protein Level (Normalized to Loading Control) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control (DMSO) | 1.00 | ± 0.12 | - |
| This compound (10 nM) | 0.98 | ± 0.15 | > 0.05 |
| This compound (50 nM) | 0.95 | ± 0.11 | > 0.05 |
| This compound (100 nM) | 0.92 | ± 0.13 | > 0.05 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on the known mechanism of DHODH inhibitors. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.
Signaling Pathways and Experimental Workflow
DHODH Signaling Pathway
DHODH is a mitochondrial enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway. Its inhibition by this compound has downstream effects on several cellular processes.
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.
Experimental Workflow
The following diagram outlines the key steps for assessing DHODH expression after this compound treatment using Western blotting.
Caption: Workflow for Western blot analysis of DHODH expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., a hematologic malignancy cell line known to be sensitive to this compound) in appropriate cell culture plates or flasks. Allow the cells to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Harvesting: After treatment, place the cell culture plates on ice.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DHODH, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
Data Analysis
-
Image Quantification: Use densitometry software to quantify the band intensities for DHODH and the loading control in each lane.
-
Normalization: Normalize the intensity of the DHODH band to the intensity of the corresponding loading control band.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in DHODH expression between the control and this compound treated groups.
Conclusion
This document provides a comprehensive guide for assessing DHODH protein expression in response to this compound treatment using Western blotting. While the primary mechanism of this compound is the inhibition of DHODH's enzymatic activity, this protocol allows researchers to confirm that the observed cellular effects are not due to a significant alteration in the target protein's expression level. This is a critical step in the preclinical evaluation and mechanistic understanding of novel targeted therapies like this compound.
References
Application Notes and Protocols: Metabolomic Analysis of Cells Treated with AG-636
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a key therapeutic target in oncology, particularly for hematologic malignancies which exhibit a heightened dependence on this pathway.[3][4] this compound exerts its anticancer effects by inducing pyrimidine starvation, leading to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[1][5]
Metabolomic analysis is a powerful tool to elucidate the mechanism of action of drug candidates and to identify biomarkers of response. In the context of this compound, metabolomics confirms its on-target activity by revealing characteristic changes in the pyrimidine biosynthesis pathway.[5] This document provides detailed application notes and protocols for conducting metabolomic analysis of cells treated with this compound, intended to guide researchers in pharmacology, drug discovery, and translational medicine.
Data Presentation: Quantitative Metabolomic Analysis
Treatment of cancer cells with this compound results in a distinct metabolic signature characterized by the accumulation of the DHODH substrate, dihydroorotate (DHO), and the depletion of downstream pyrimidine nucleotides. The following tables summarize the expected quantitative changes in key metabolites based on published studies of this compound and other DHODH inhibitors.[5][6]
Table 1: Relative Abundance of Pyrimidine Biosynthesis Metabolites in Cancer Cells Treated with this compound
| Metabolite | Expected Change | Pathway Location | Illustrative Fold Change (Treated vs. Vehicle) |
| Carbamoyl Aspartate | Increase | Upstream of DHODH | > 2-fold |
| Dihydroorotate (DHO) | Significant Increase | Immediate Substrate of DHODH | > 10-fold |
| Orotic Acid | Decrease | Product of DHODH | < 0.5-fold |
| Uridine Monophosphate (UMP) | Significant Decrease | Downstream of DHODH | < 0.2-fold |
| Uridine Diphosphate (UDP) | Significant Decrease | Downstream of DHODH | < 0.2-fold |
| Uridine Triphosphate (UTP) | Significant Decrease | Downstream of DHODH | < 0.2-fold |
| Cytidine Diphosphate (CDP) | Decrease | Downstream of DHODH | < 0.5-fold |
| Cytidine Triphosphate (CTP) | Decrease | Downstream of DHODH | < 0.5-fold |
Table 2: Effects of this compound on Cellular Proliferation (Illustrative IC50 Values)
| Cell Line | Cancer Type | Illustrative GI50 (nM) |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | < 20 |
| MOLM-13 | Acute Myeloid Leukemia | < 50 |
| Solid Tumor Cell Line (e.g., A549) | Non-Small Cell Lung Cancer | > 1000 |
Experimental Protocols
This section provides a detailed methodology for the metabolomic analysis of cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., lymphoma or leukemia cell lines) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period. Use standard culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with the desired concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Protocol 2: Metabolite Extraction
-
Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute to ensure complete extraction of metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for LC-MS analysis. Store samples at -80°C until analysis.
Protocol 3: LC-MS-Based Metabolomic Analysis
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used for separating a wide range of metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 15 minutes) is typically used to elute metabolites with varying polarities.
-
-
Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in both positive and negative ion modes to achieve comprehensive metabolite coverage.
-
Data Analysis: Process the raw LC-MS data using appropriate software for peak picking, alignment, and integration. Identify metabolites by comparing their accurate mass and retention times to a metabolite library or online databases. Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered by this compound treatment.
Visualization of Pathways and Workflows
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of DHODH in the de novo pyrimidine synthesis pathway. Downstream of this metabolic insult, cellular stress responses, including the activation of the AMPK and p53 signaling pathways, have been reported with other DHODH inhibitors and are likely to be relevant for this compound.
Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Caption: Downstream signaling effects of this compound treatment.
Experimental Workflow
The following diagram illustrates the key steps in the metabolomic analysis of cells treated with this compound.
Caption: Experimental workflow for metabolomic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolomic Profile of Lymphoma Subtypes: A Pilot Study [mdpi.com]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AG-636 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AG-636 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] By inhibiting DHODH, this compound blocks the fourth enzymatic step in this pathway, which is the conversion of dihydroorotate to orotate.[1] This leads to the depletion of uridine (B1682114) monophosphate (UMP), a critical building block for DNA and RNA synthesis. The disruption of pyrimidine synthesis ultimately results in decreased cell proliferation, the induction of apoptosis, and cellular differentiation in susceptible tumor cells.[1]
Q2: How can I confirm that the observed cellular effects are due to on-target DHODH inhibition?
The most reliable method to confirm on-target activity is a "uridine rescue" experiment.[1][2] Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-inhibited de novo pathway by utilizing the pyrimidine salvage pathway to replenish their nucleotide pool.[1][3] If the addition of uridine reverses the phenotype induced by this compound (e.g., restores cell viability), it strongly indicates that the observed effect is due to on-target DHODH inhibition.[2]
Q3: Are there known off-target effects for this compound?
While specific public data on the comprehensive off-target profile of this compound, such as a kinome scan, is limited, off-target effects are a general consideration for small molecule inhibitors.[1] For some inhibitors of other enzymes, structural similarities in catalytic pockets have led to off-target inhibition of DHODH.[3][4][5] Therefore, it is crucial for researchers to empirically assess the selectivity of this compound in their specific experimental context.
Q4: What are the potential downstream signaling effects of DHODH inhibition by this compound?
In addition to depleting pyrimidine pools, this compound has been shown to impact mitochondrial function. Seahorse-based metabolic assays have indicated that this compound can inhibit basal oxygen consumption and ATP generation.[2] Furthermore, proteomic and immunoblot analyses have revealed that this compound can trigger the activation of AMP-activated protein kinase (AMPK) in response to metabolic stress and upregulate the expression of proteins involved in regulating mitochondrial integrity, such as TP53, PUMA, and NOXA.[2]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variable Uridine Levels in Serum | Use a single, tested lot of fetal bovine serum (FBS) for all related experiments. Consider using dialyzed FBS to minimize the concentration of exogenous nucleosides.[1] |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell passage number, seeding density, and media composition across experiments.[1] |
| Assay-Specific Issues | Optimize the duration of the assay and the cell density at the time of treatment. Ensure the chosen assay endpoint (e.g., proliferation, apoptosis) is appropriate for the expected cytostatic or cytotoxic effects of this compound.[1] |
Problem 2: Lack of Efficacy or Weaker Than Expected Phenotype
| Potential Cause | Troubleshooting Steps |
| High Pyrimidine Salvage Pathway Activity | The cell line may have a highly active salvage pathway, making it less dependent on de novo synthesis and thus less sensitive to DHODH inhibition.[6] |
| Slow Cell Proliferation Rate | Rapidly proliferating cells are generally more sensitive to inhibitors of nucleotide synthesis. Ensure that cells are in the exponential growth phase during the experiment.[6] |
| Compound Instability or Precipitation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations.[7] |
Problem 3: Uridine Rescue Experiment is Unsuccessful
| Potential Cause | Troubleshooting Steps |
| Suboptimal Uridine Concentration | The concentration of uridine may be insufficient to fully rescue the cells. Perform a dose-response experiment with a range of uridine concentrations (e.g., 10 µM to 1 mM) to determine the optimal rescue concentration for your specific cell line.[5] |
| Inefficient Uridine Uptake | The cell line may have low expression or activity of nucleoside transporters, leading to inefficient uptake of exogenous uridine.[5] |
| Timing of Uridine Addition | Typically, uridine is added at the same time as this compound. If rescue is not observed, consider pre-incubating the cells with uridine for 1-2 hours before adding the inhibitor.[5] |
| Observed Phenotype is Due to an Off-Target Effect | If a robust uridine rescue is not achieved under optimized conditions, the observed phenotype may be due to an off-target effect of this compound.[1] In this case, consider performing off-target profiling assays. |
Investigating Potential Off-Target Effects
While specific off-target data for this compound is not widely available, researchers can employ several techniques to investigate potential off-target interactions if they suspect such effects in their experiments.
| Method | Description |
| Kinome Scanning | Services like KINOMEscan® utilize a competition binding assay to screen a compound against a large panel of human kinases to identify potential off-target kinase interactions.[8][9][10][11][12] This can provide a broad overview of the compound's kinase selectivity. |
| Chemical Proteomics | This approach uses chemical probes derived from the compound of interest to identify its protein targets and off-targets directly in complex biological samples like cell lysates.[13][14] |
| Cellular Thermal Shift Assay (CETSA) | CETSA can be used to monitor the thermal stabilization of proteins upon ligand binding in cells or cell lysates, which can help identify direct targets and off-targets of a compound.[1] |
| Off-Target Proteomics | This involves the quantitative mass spectrometry-based analysis of the proteome of cells treated with the compound to identify changes in protein abundance that may be indicative of off-target effects.[2][15][16] |
Experimental Protocols
Protocol: Uridine Rescue Assay for Cell Viability
This protocol provides a general workflow for determining if the cytotoxic or cytostatic effects of this compound are due to on-target DHODH inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Uridine
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of uridine in sterile water or PBS (e.g., 100 mM) and filter-sterilize.
-
Treatment: On the day of the experiment, prepare serial dilutions of this compound and uridine in complete cell culture medium. Remove the old medium from the cells and add the medium containing the following treatments:
-
Vehicle control (e.g., DMSO)
-
This compound only (at various concentrations around the expected IC50)
-
This compound + Uridine (at a fixed, optimized concentration)
-
Uridine only (as a control)
-
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time and the time required for this compound to induce a measurable effect (typically 24-72 hours).[4][5]
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration for both the "this compound only" and "this compound + Uridine" conditions to visualize the rescue effect.
Visualizations
Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
AG-636 stability in DMSO and cell culture media
Welcome to the technical support center for AG-636. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and cell culture media, along with troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: this compound is typically provided as a 10 mM stock solution in DMSO.[1] It is recommended to aliquot this stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation. Store these aliquots at -20°C or -80°C for long-term stability.
Q2: How should I dilute the this compound DMSO stock solution for cell culture experiments?
A2: To minimize the cytotoxic effects of DMSO, the final concentration of the solvent in your cell culture medium should ideally be below 0.5%, with many studies recommending concentrations below 0.1% for sensitive cell lines.[2] To avoid precipitation of the hydrophobic this compound compound in aqueous media, it is crucial to perform serial dilutions. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium or a buffer such as PBS. Then, add this intermediate dilution to the final culture volume, ensuring rapid and thorough mixing.[2]
Q3: What is the expected stability of this compound in a prepared stock solution in DMSO?
A3: While specific long-term stability data for this compound in DMSO at various temperatures is not publicly available, it is best practice to use freshly prepared stock solutions. If stored properly in single-use aliquots at -20°C or -80°C and protected from light, DMSO stock solutions of small molecules are generally considered stable for several weeks to months. For optimal results, it is advisable to use a fresh aliquot for each experiment.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules like this compound in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and incubation temperature. While specific stability data for this compound in common media like DMEM or RPMI-1640 has not been published, similar compounds can show variability. It is recommended to prepare fresh dilutions of this compound in media for each experiment and to not store the compound in media for extended periods.
Q5: What are the potential degradation pathways for this compound?
A5: this compound is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] Molecules in this class can be susceptible to hydrolysis and oxidation. The pyrimidine degradation pathway itself involves ring opening and breakdown into smaller molecules like β-alanine.[3][4][5][6] While the specific degradation products of this compound have not been detailed in the available literature, any degradation would likely alter its biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in cell culture medium. | The compound has limited solubility in aqueous solutions.[2] The final concentration of this compound may exceed its solubility limit in the medium. The DMSO concentration in the final culture volume is too low to maintain solubility. | Perform serial dilutions in pre-warmed (37°C) medium to avoid shocking the compound out of solution.[2] Ensure the final concentration of this compound is within a reasonable range for your assay. While keeping DMSO levels low is important, a minimum concentration might be necessary for solubility; ensure your vehicle control has a matching DMSO concentration.[2] |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. Instability of this compound in the cell culture medium over the course of a long experiment. Binding of the compound to plasticware. | Always use a fresh aliquot of the DMSO stock solution for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals. Use low-adhesion microplates to minimize non-specific binding.[2] |
| High variability between experimental replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Visually confirm the complete dissolution of this compound at each dilution step. |
| Observed cytotoxicity is higher than expected, even at low concentrations. | The cell line is particularly sensitive to DMSO. | Reduce the final DMSO concentration to the lowest possible level that maintains compound solubility (e.g., <0.1%).[2] Always include a vehicle control (medium with the same final DMSO concentration) to assess the effect of the solvent alone. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of this compound by diluting the 10 mM DMSO stock to a final concentration of 10 µM in the desired cell culture medium (with and without FBS).
-
Incubation: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Preparation for HPLC: Immediately after collection, stop any potential degradation by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the remaining concentration of this compound. The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
Protocol 2: Cell Viability Assay to Functionally Assess this compound Activity
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and can be used to indirectly assess its stability and activity over time.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete culture medium. A starting range of 0.01 nM to 100 nM is recommended for potent inhibitors like this compound.[1] Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired duration (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results with AG-636
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AG-636, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine (B1678525) synthesis pathway.[1] By inhibiting DHODH, this compound prevents the formation of uridine (B1682114) monophosphate (UMP), which is essential for DNA and RNA synthesis. This leads to the disruption of cell division and proliferation, induction of reactive oxygen species (ROS), and ultimately apoptosis in susceptible tumor cells.[1]
Q2: My IC50 value for this compound is higher than expected or varies between experiments. What are the potential causes and solutions?
Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
High Cell Density: At high cell densities, the demand for pyrimidines increases, and cell-to-cell interactions can influence drug sensitivity, potentially requiring higher concentrations of the inhibitor.
-
Solution: Optimize and maintain a consistent cell seeding density that allows for logarithmic growth throughout the assay without reaching confluency.
-
-
Cell Line Authenticity and Passage Number: Misidentified or cross-contaminated cell lines, as well as high passage numbers, can lead to altered drug sensitivity.
-
Solution: Regularly authenticate your cell lines and use cells within a consistent and low passage number range.
-
-
-
Reagent and Media Variability:
-
Uridine in Serum: Fetal bovine serum (FBS) can contain variable levels of nucleosides, including uridine, which can rescue cells from DHODH inhibition via the pyrimidine salvage pathway.
-
Solution: Use a consistent batch of FBS or consider using dialyzed FBS to minimize the impact of exogenous nucleosides.
-
-
Compound Stability and Solubility: Improper storage or handling of this compound stock solutions can lead to degradation or precipitation.
-
Solution: Prepare fresh stock solutions in high-purity DMSO, store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles, and visually inspect for precipitation upon dilution in aqueous media.
-
-
-
Assay-Specific Factors:
-
Incubation Time: The cytostatic or cytotoxic effects of this compound may take time to manifest.
-
Solution: Ensure the assay duration is sufficient (e.g., 72-96 hours) to observe the desired effect.
-
-
Q3: Why are some cancer cell lines resistant to this compound?
The primary mechanism of resistance to DHODH inhibitors like this compound is the activity of the pyrimidine salvage pathway. Cells with a highly active salvage pathway can bypass the block in de novo synthesis by utilizing extracellular uridine and cytidine. Cancer cell lines of hematopoietic and lymphoid origin have shown a higher sensitivity to this compound compared to solid tumor cell lines.[2]
Q4: How can I confirm that the observed effects are due to on-target DHODH inhibition?
A uridine rescue experiment is the standard method to confirm on-target activity. Co-treatment of cells with this compound and exogenous uridine should reverse the anti-proliferative or cytotoxic effects of the inhibitor. A significant rightward shift in the IC50 curve in the presence of uridine indicates that the observed phenotype is due to the inhibition of the de novo pyrimidine synthesis pathway.[3]
Q5: Are there any known off-target effects of this compound?
Current literature suggests that this compound is a selective inhibitor of DHODH.[2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type specific. It is good practice to confirm key findings using complementary approaches, such as genetic knockdown of DHODH.
Data Presentation
Table 1: Sensitivity of Cancer Cell Line Lineages to this compound
A screen of 395 cancer cell lines demonstrated that cell lines of hematopoietic and lymphoid origin are significantly more sensitive to this compound than other cancer cell lineages.[2]
| Cell Lineage | Number of Cell Lines | Percentage of Sensitive Lines* |
| Hematopoietic and Lymphoid | 89 | 62% |
| All Other Lineages | 306 | 13% |
*Sensitive cell lines are defined as those with a GI50 (concentration for 50% growth inhibition) of less than 1.5 µmol/L and a GI value of ≥75%.[2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For a uridine rescue control, prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound (with or without uridine). Include a DMSO vehicle control (final DMSO concentration should be <0.1%).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for DHODH
This protocol describes the detection of DHODH protein levels by Western blot. Note that DHODH inhibitors like this compound typically inhibit the enzyme's activity without altering its total protein expression.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DHODH
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Normalize the DHODH band intensity to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and the uridine rescue mechanism.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Caption: Relationship between a common problem, its causes, and solutions.
References
How to mitigate AG-636 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, AG-636, in animal models. The information is designed to help mitigate potential toxicities and address common experimental challenges.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events Observed in Animal Models
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy, ruffled fur) in our animal models treated with this compound. How can we mitigate this?
Answer:
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] Inhibition of this pathway can lead to pyrimidine starvation, which is cytotoxic to rapidly dividing cells, including some normal tissues. The primary strategy to mitigate on-target toxicity is through "uridine rescue."
Mitigation Strategy: Uridine (B1682114) Supplementation
Uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the block in the de novo pathway caused by this compound.[1] This replenishes the pyrimidine pool and can rescue non-cancerous cells from the cytotoxic effects of the drug.
Experimental Protocol: In Vivo Uridine Rescue
-
Preparation: Prepare a sterile solution of uridine in a suitable vehicle (e.g., saline or PBS). The final concentration will need to be optimized for your specific animal model and this compound dosage.
-
Administration: Uridine can be administered via intraperitoneal (IP) injection, oral gavage, or in supplemented drinking water or feed. The route and timing should be determined based on the pharmacokinetic profile of this compound and the observed timing of toxicity.
-
Dosing: A common starting point for uridine supplementation is concurrently with this compound administration.[2] Dose titration is crucial; insufficient uridine may not provide adequate rescue.[2]
-
Monitoring: Closely monitor animals for the reversal of toxic effects. This includes daily body weight measurements, clinical observations, and potentially hematology or clinical chemistry at the end of the study.
Issue 2: Difficulty Distinguishing On-Target Toxicity from Off-Target Effects
Question: How can we confirm that the observed toxicity is a direct result of DHODH inhibition and not an off-target effect of this compound?
Answer:
A uridine rescue experiment is the definitive method to confirm that the observed effects are due to on-target DHODH inhibition.[1][2] If the toxicity is mitigated by uridine supplementation, it strongly indicates that the adverse effects are a consequence of pyrimidine starvation.[1] If uridine does not rescue the phenotype, it may suggest off-target effects, which would require further investigation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[3] DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis.[1] By inhibiting this enzyme, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly those of hematologic origin.[1][3]
Q2: What are the potential toxicities associated with DHODH inhibitors?
While specific preclinical toxicity data for this compound is not extensively published, the class of DHODH inhibitors has been associated with certain adverse effects. For instance, the FDA-approved DHODH inhibitors leflunomide (B1674699) and teriflunomide (B560168) carry warnings for hepatotoxicity.[4][5] Therefore, it is prudent to monitor liver function in animal studies. Other potential toxicities could involve rapidly dividing tissues, such as the gastrointestinal tract and bone marrow.
Q3: What monitoring parameters are recommended for animal studies with this compound?
Comprehensive monitoring is crucial for early detection of potential toxicities.
| Parameter | Frequency | Rationale |
| Body Weight | Daily | A sensitive indicator of general animal health and toxicity. |
| Clinical Observations | Daily | Assess for signs of distress, such as changes in posture, activity, and fur condition. |
| Food and Water Intake | Daily or every other day | Can indicate nausea or general malaise. |
| Complete Blood Count (CBC) | At baseline and termination | To assess for potential hematological toxicities (anemia, neutropenia, thrombocytopenia). |
| Serum Chemistry Panel | At baseline and termination | To evaluate organ function, with a particular focus on liver enzymes (ALT, AST). |
| Tumor Volume | Twice weekly | To assess anti-tumor efficacy. |
Q4: What is a typical starting dose for uridine in a rescue experiment?
The optimal concentration of uridine can vary. While 100 µM is a common starting point in cell culture experiments, in vivo doses will need to be determined empirically.[2][6] It is recommended to perform a dose-response curve to find the optimal concentration of both this compound and uridine for your model.[2]
Visualizations
Signaling Pathway
Caption: De Novo Pyrimidine Synthesis Inhibition by this compound and Uridine Rescue.
Experimental Workflow
Caption: Workflow for Assessing and Mitigating this compound Toxicity in Animal Models.
Troubleshooting Logic
Caption: Decision Tree for Troubleshooting the Origin of this compound Toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Improving AG-636 bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of AG-636 for in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound with poor water solubility like this compound is a common challenge. Potential causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Poor and Variable Dissolution | Ensure a consistent and fine particle size of the this compound suspension. Use of a micro-suspension is recommended. Prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration. |
| Inconsistent Dosing Technique | Standardize the oral gavage procedure across all technicians. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Use of a flexible gavage needle may reduce stress and improve accuracy. |
| Food Effects | Standardize the feeding schedule of the animals. Fasting animals overnight before dosing can reduce variability caused by food in the GI tract. |
| Gastrointestinal (GI) Tract Physiology | Differences in gastric pH and transit time between animals can affect drug dissolution and absorption. While difficult to control, using a larger number of animals per group can help to statistically account for this variability. |
| Formulation Instability | Visually inspect the formulation for any signs of precipitation or aggregation before each use. If instability is suspected, consider alternative formulation strategies. |
Issue 2: Low Oral Bioavailability Despite In Vitro Permeability
-
Question: this compound shows good permeability in our in vitro assays, but we are observing very low oral bioavailability in our mouse model. What are the likely reasons and how can we improve it?
-
Answer: Low oral bioavailability of a permeable but poorly soluble compound like this compound is often limited by its dissolution rate in the gastrointestinal fluid. The following strategies can be employed to enhance its bioavailability.
| Strategy | Description |
| Formulation Optimization | The choice of vehicle is critical. A commonly used formulation for poorly soluble compounds is a suspension in a vehicle containing co-solvents and surfactants to improve wetting and dissolution. A suggested starting formulation for this compound is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Particle Size Reduction | Reducing the particle size of this compound increases its surface area, which can significantly improve the dissolution rate. Techniques such as micronization or nanomilling can be explored. |
| Lipid-Based Formulations | Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways. |
| Amorphous Solid Dispersions | Creating an amorphous solid dispersion of this compound with a polymer can increase its apparent solubility and dissolution rate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: Based on available information for preclinical studies with this compound, a recommended vehicle for oral gavage is a suspension prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . It is crucial to ensure the suspension is homogenous before each administration.
Q2: What is a typical dose range for this compound in mouse xenograft models?
A2: In preclinical lymphoma xenograft models, this compound has been shown to be effective at doses ranging from 10 mg/kg to 100 mg/kg , administered twice daily via oral gavage.
Q3: How should I prepare the this compound formulation for oral gavage?
A3: To prepare the recommended suspension:
-
Weigh the required amount of this compound.
-
Dissolve it first in the specified volume of DMSO.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Finally, add the saline and vortex until a uniform suspension is formed.
-
It is advisable to prepare the formulation fresh each day. Before each administration, vortex the suspension to ensure homogeneity.
Q4: What are the key steps for performing oral gavage in mice to ensure accurate dosing?
A4:
-
Animal Restraint: Proper restraint is crucial to ensure the safety of the animal and the accuracy of the dose.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the mouse to prevent injury.
-
Correct Placement: Ensure the needle is inserted into the esophagus and not the trachea. There should be no resistance during insertion.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation.
-
Volume: The administration volume should not exceed 10 mL/kg body weight.
Q5: How can I quantify the concentration of this compound in plasma samples?
A5: A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , is required for the accurate quantification of this compound in plasma. This method offers high sensitivity and selectivity. The development of such a method involves optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
For a 1 mL final volume of a 10 mg/mL suspension, weigh 10 mg of this compound.
-
In a sterile microcentrifuge tube, add 100 µL of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the tube vigorously to form a uniform suspension.
-
Visually inspect the suspension for uniformity before each use. Vortex immediately before drawing each dose.
-
Protocol 2: Oral Bioavailability Study of this compound in Mice
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
-
Animals: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
-
Groups:
-
Group 1 (Intravenous): this compound administered at 1 mg/kg via tail vein injection (formulated in a suitable IV vehicle, e.g., 10% DMSO in saline). (n=3-5 mice)
-
Group 2 (Oral): this compound administered at 10 mg/kg via oral gavage using the formulation from Protocol 1. (n=3-5 mice per time point if serial sampling is not possible)
-
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound to each group as described above.
-
Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) into tubes containing an anticoagulant (e.g., EDTA) at the following time points:
-
IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process the blood samples to obtain plasma by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Caption: Workflow for an in vivo oral bioavailability study of this compound.
Technical Support Center: AG-636 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-636, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during this compound experiments.
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) synthesis pathway, converting dihydroorotate to orotate.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cells, particularly those of hematologic origin.[3][4]
Q2: My cells show little to no response to this compound treatment, even at high concentrations. What are the possible reasons?
A2: This is a common issue that can arise from several factors:
-
Uridine (B1682114) in the cell culture medium: Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the block in the de novo synthesis pathway caused by this compound.[5] This "rescue" effect can mask the inhibitory activity of this compound.
-
Cell line-specific resistance: Different cell lines exhibit varying degrees of sensitivity to DHODH inhibitors.[5] This can be due to a lower reliance on the de novo pyrimidine synthesis pathway or a more active salvage pathway. Hematologic cancer cell lines have shown particular sensitivity to this compound.[3][4]
-
Solution: Refer to the literature to check the known sensitivity of your cell line to DHODH inhibitors. If this information is not available, consider using a sensitive control cell line (e.g., a lymphoma or leukemia cell line) in parallel to confirm that the compound is active.
-
-
Compound insolubility: this compound may precipitate out of solution, especially at higher concentrations or if not properly dissolved.
-
Solution: Ensure that the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it further in the cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Suboptimal assay timing: The effects of this compound on cell viability or apoptosis may not be apparent at early time points.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation time for your specific cell line and assay.
-
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability can often be traced back to inconsistencies in experimental technique:
-
Inconsistent cell seeding: Uneven distribution of cells in the wells of a multi-well plate is a common source of variability.
-
Solution: Ensure your cell suspension is homogeneous before and during plating. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well differences.
-
-
Edge effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Compound dilution errors: Inaccurate serial dilutions can lead to significant differences in the final compound concentration.
-
Solution: Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Q4: How can I confirm that the observed effects of this compound are due to DHODH inhibition?
A4: A uridine rescue experiment is the gold standard for confirming the on-target activity of DHODH inhibitors.[5][8]
-
Principle: By providing an external source of uridine, you allow the cells to bypass the DHODH-mediated step in pyrimidine synthesis. If the cytotoxic or anti-proliferative effects of this compound are reversed by the addition of uridine, it strongly suggests that the compound is acting on-target.
-
Procedure: Co-treat your cells with this compound and varying concentrations of uridine (a common starting concentration is 100 µM). A successful rescue will show a restoration of cell viability or proliferation in the presence of both this compound and uridine, compared to cells treated with this compound alone.
Data Summary Tables
Table 1: In Vitro Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Lineage | GI50 (µM) |
| OCI-LY7 | Lymphoma | 0.004 |
| L-363 | Lymphoma | 0.005 |
| OCI-LY18 | Lymphoma | 0.015 |
| MOLT-4 | Leukemia | 0.016 |
| MOLT-3 | Leukemia | 0.017 |
| JURKAT | Leukemia | 0.023 |
| RCH-ACV | Leukemia | 0.024 |
| MM.1R | Myeloma | 0.025 |
| RAMOS | Lymphoma | 0.028 |
| EJM | Myeloma | 0.032 |
Data adapted from publicly available sources.
Key Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete culture medium supplemented with dFBS.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate at 37°C and 5% CO₂ overnight to allow the cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to each well, and then read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
Western Blot Analysis of DHODH Pathway Proteins
This protocol can be used to assess the expression of proteins involved in or affected by the DHODH pathway.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-p53, anti-c-Myc)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Recommended Dilution | Vendor (Example) |
| Anti-DHODH | 1:1000 | Cell Signaling Technology, Abcam |
| Anti-p53 | 1:1000 - 1:10,000 | Santa Cruz Biotechnology, Cell Signaling Technology |
| Anti-c-Myc | 1:1000 | Cell Signaling Technology, Novus Biologicals |
| Anti-GAPDH | 1:1000 - 1:5000 | Cell Signaling Technology, Novus Biologicals |
Note: Optimal antibody dilutions should be determined experimentally.
Visual Guides
Signaling Pathway
Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.
Experimental Workflow
Caption: A general workflow for in vitro experiments using this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Western Blot protocol for GAPDH Antibody (NB300-324): Novus Biologicals [novusbio.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 6. FBS Dialyzed [bio-sell.de]
- 7. 特殊用途のFBS | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Comparative Guide to AG-636 and Other DHODH Inhibitors for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, AG-636, with other prominent DHODH inhibitors: Brequinar, Leflunomide, and Vidofludimus. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for therapeutic development.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][4] DHODH inhibitors disrupt this crucial metabolic process, leading to cell cycle arrest and apoptosis, making them promising therapeutic agents for cancer and autoimmune diseases.[2][4]
Comparative Analysis of DHODH Inhibitors
This section provides a quantitative comparison of this compound, Brequinar, Leflunomide (via its active metabolite A77 1726), and Vidofludimus. The data is summarized in the tables below for ease of comparison.
Enzymatic and Cellular Activity
The following table summarizes the in vitro potency of the selected DHODH inhibitors against the human DHODH enzyme (IC50) and their growth-inhibitory effects on various cancer cell lines (GI50).
| Inhibitor | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| This compound | human DHODH | 17[5] | Hematologic Cancer Cell Lines | <1.5[6] |
| Brequinar | human DHODH | 5.2 - ~20[4][7][8][9][10] | Various Cancer Cell Lines | Varies |
| Leflunomide (A77 1726) | human DHODH | Not explicitly found | - | - |
| Vidofludimus | human DHODH | 160[11][12] | - | - |
Note: The GI50 values for Brequinar and Leflunomide can vary significantly depending on the cell line and experimental conditions. Vidofludimus is primarily being developed for autoimmune diseases, hence the focus on its immunomodulatory effects rather than direct cytotoxicity in cancer cell lines.
Clinical Development Status
The table below provides a snapshot of the clinical development status and primary therapeutic areas of interest for each DHODH inhibitor.
| Inhibitor | Therapeutic Area | Development Phase | Key Findings |
| This compound | Lymphoma, Acute Myeloid Leukemia (AML) | Phase 1[13] | Demonstrates potent anti-leukemic activity in preclinical models.[2] |
| Brequinar | Solid Tumors, AML | Investigated in clinical trials, limited success in solid tumors.[14][15] | Showed myeloid toxicity, suggesting potential for hematologic malignancies and inflammatory diseases.[16][17] |
| Leflunomide | Rheumatoid Arthritis, Psoriatic Arthritis | Approved[18] | An established disease-modifying antirheumatic drug (DMARD).[19] |
| Vidofludimus | Multiple Sclerosis, Ulcerative Colitis | Phase 3[20] | Shows sustained effect in reducing disability progression in MS patients.[21] Reduced risk of disability worsening in progressive MS.[22][23] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating DHODH inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Brequinar sodium | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 12. imux.com [imux.com]
- 13. drughunter.com [drughunter.com]
- 14. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 21. neurologylive.com [neurologylive.com]
- 22. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 23. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
A Comparative Guide to the Efficacy of DHODH Inhibitors: AG-636 vs. Brequinar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors: AG-636 and brequinar (B1684385). Both agents target a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells, particularly in the context of hematologic malignancies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to aid in research and development decisions.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and brequinar are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines. This process is crucial for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1] By inhibiting DHODH, these drugs lead to a depletion of the intracellular pyrimidine pool, which in turn induces cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[1][2][3] Malignant cells, especially those of hematologic origin, have shown a particular vulnerability to pyrimidine starvation, forming the basis for the therapeutic window of DHODH inhibitors.[3][4]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and brequinar from preclinical studies.
Table 1: In Vitro Efficacy - Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | This compound GI₅₀ (µM) | Brequinar GI₅₀ (µM) | Reference |
| OCI-Ly19 | Diffuse Large B-cell Lymphoma (GCB) | < 0.01 | ~0.02 | [5][6] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | < 0.01 | ~0.03 | [5][6] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | < 0.01 | ~0.02 | [5][6] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (GCB) | < 0.01 | ~0.03 | [5][6] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (GCB) | < 0.01 | ~0.04 | [5][6] |
| Toledo | Diffuse Large B-cell Lymphoma (ABC) | ~0.02 | ~0.05 | [5][6] |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | ~0.05 - 0.1 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Reported | ~0.1 - 0.2 | [2] |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | ~0.025 - 0.075 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | Not Reported | ~0.2 - 0.5 | [2] |
GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes a 50% reduction in cell proliferation. GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like.
Table 2: In Vivo Efficacy - Xenograft Models
| Drug | Cancer Model | Dosing | Outcome | Reference |
| This compound | OCI-Ly19 (Lymphoma Xenograft) | 100 mg/kg, twice daily | Complete tumor regression | [4][5] |
| This compound | Z138 (Mantle Cell Lymphoma Xenograft) | 100 mg/kg, twice daily | Complete tumor regression | [4] |
| This compound | A549 (Lung Cancer Xenograft) | 100 mg/kg, twice daily | 27% Tumor Growth Inhibition (TGI) | [5] |
| This compound | HCT116 (Colon Cancer Xenograft) | 100 mg/kg, twice daily | 40% Tumor Growth Inhibition (TGI) | [5] |
| Brequinar | T-ALL PDX Model | Not Specified | Significant disease response | [7] |
| Brequinar | HeLa (Cervical Cancer Xenograft) | Not Specified | Reduced tumor volume | [8] |
PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DHODH inhibition and a general workflow for preclinical efficacy studies.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a representative method for determining the effect of DHODH inhibitors on the proliferation of cancer cell lines.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates at an appropriate density and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound or brequinar in the appropriate cell culture medium. The final concentrations should span a range sufficient to determine the GI₅₀ value. A vehicle-only control (e.g., DMSO) is included.
-
Incubation: The cells are treated with the compounds for a specified period, typically 72 to 120 hours.[9]
-
Reagent Addition: The plate and its contents are equilibrated to room temperature. CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a luminometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DHODH inhibitors in a mouse xenograft model.[1][5]
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., OCI-Ly19 lymphoma cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined average size (e.g., ~200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound or brequinar is administered at a specified dose and schedule (e.g., 100 mg/kg, twice daily, by oral gavage). The control group receives the vehicle solution.
-
Efficacy and Tolerability Monitoring: Tumor volume and body weight are monitored throughout the study. A significant loss in body weight can be an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. In some studies, complete tumor regression or survival may be assessed.
Discussion and Conclusion
The available preclinical data indicates that both this compound and brequinar are potent inhibitors of DHODH with significant anti-proliferative effects, particularly in hematologic malignancy models.
This compound has demonstrated remarkable single-agent efficacy in preclinical models of B-cell lymphoma, leading to complete tumor regression in some xenograft models.[4][5] A key finding is the selective vulnerability of hematologic cancer cell lines to this compound compared to solid tumor cell lines, suggesting a potentially wider therapeutic window for this indication.[4]
Brequinar has a longer history of investigation and has also shown potent activity against a range of cancer types, including acute myeloid leukemia and T-cell acute lymphoblastic leukemia.[2][7] However, its clinical development in solid tumors was hampered by a narrow therapeutic index and the ability of tumors to utilize the pyrimidine salvage pathway to bypass DHODH inhibition.[5]
Direct comparative studies suggest that this compound may have a more potent in vitro activity against B-cell lymphoma cell lines than brequinar.[5][6] The pronounced in vivo efficacy of this compound in lymphoma models further supports its development for this indication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
AG-636: A Comparative Analysis of Efficacy in Solid Tumors Versus Hematologic Malignancies
For Immediate Release
CAMBRIDGE, Mass. – December 2, 2025 – Preclinical evidence reveals a significant divergence in the efficacy of AG-636, an investigational inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), between hematologic malignancies and solid tumors. While demonstrating potent anti-tumor activity in various blood cancer models, its effectiveness against solid tumors appears limited. This guide provides a comprehensive comparison based on available experimental data for researchers, scientists, and drug development professionals.
This compound is an orally available small molecule that targets and inhibits DHODH, a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] By blocking this pathway, this compound aims to disrupt DNA synthesis and induce apoptosis in rapidly proliferating cancer cells.
Preclinical Efficacy: A Tale of Two Tumor Types
A chemical biology screen assessing the sensitivity of a diverse panel of cancer cell lines to this compound revealed a pronounced vulnerability in hematologic cancer cells compared to those derived from solid tumors.[1] This differential sensitivity is attributed to the varying capacities of cancer cells to utilize extracellular uridine (B1682114) as a salvage pathway to bypass the DHODH inhibition.
Hematologic Malignancies: Promising Preclinical Activity
In preclinical studies, this compound has demonstrated robust anti-tumor effects across a range of hematologic malignancy models, including lymphoma and acute myeloid leukemia (AML).[1] In vivo experiments using a lymphoma xenograft model resulted in complete tumor regression.[1] Further preclinical investigations in AML models have shown that this compound can induce apoptosis and differentiation of leukemic cells.[1]
Solid Tumors: A Less Pronounced Effect
In contrast, cell lines derived from solid tumors have shown markedly less sensitivity to this compound in preclinical screens.[1] This reduced efficacy is linked to their ability to salvage extracellular uridine, thereby circumventing the metabolic blockade imposed by the drug. Historically, an earlier-generation DHODH inhibitor, brequinar, also showed minimal anti-tumor activity in Phase 1 clinical trials conducted in patients with advanced solid tumors.
Clinical Development: A Focus on Hematologic Malignancies
Based on the strong preclinical rationale, a Phase 1 clinical trial (NCT03834584) was initiated in May 2019 to evaluate the safety and efficacy of this compound in adult patients with advanced lymphoma. However, public records indicate that this trial has been terminated. The specific reasons for the termination have not been publicly disclosed, introducing uncertainty into the clinical development path of this compound. No dedicated clinical trials for this compound in solid tumors have been identified.
Quantitative Data Summary
The following table summarizes the key preclinical findings comparing the activity of this compound in hematologic malignancies versus solid tumors.
| Parameter | Hematologic Malignancies | Solid Tumors | Source |
| In Vitro Sensitivity | High sensitivity in a broad range of cell lines | Generally low sensitivity | [1] |
| Mechanism of Sensitivity | Dependence on de novo pyrimidine synthesis | Ability to utilize extracellular uridine salvage pathway | [1] |
| In Vivo Efficacy (Xenograft Models) | Complete tumor regression observed in a lymphoma model | Data not available, but predicted to be low based on in vitro studies | [1] |
| Clinical Trials | Phase 1 trial (NCT03834584) in advanced lymphoma (Terminated) | No dedicated trials identified |
Experimental Protocols
Chemical Biology Screen for Cell Line Sensitivity
A large panel of cancer cell lines, encompassing both hematologic and solid tumor origins, were cultured in standard media. Cells were treated with a dose-response range of this compound for a specified period. Cell viability was assessed using a standard assay, such as CellTiter-Glo®, to determine the half-maximal inhibitory concentration (IC50) for each cell line. The differential sensitivity was quantified by comparing the distribution of IC50 values between the hematologic and solid tumor cell line cohorts.
In Vivo Xenograft Model of Lymphoma
Human lymphoma cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a predetermined size, mice were randomized to receive either vehicle control or this compound orally at a specified dose and schedule. Tumor volume was measured regularly using calipers. At the end of the study, or when tumors reached a predefined endpoint, tumors were excised for further analysis. Efficacy was determined by comparing the tumor growth inhibition in the this compound-treated group to the vehicle control group.
Visualizing the Mechanism and Workflow
To illustrate the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis.
Caption: Workflow for preclinical evaluation of this compound efficacy.
References
AG-636: A Potential Therapeutic Target in Leukemia Compared to Alternative Treatments
For Immediate Release
CAMBRIDGE, MA – [Current Date] – This guide provides a comprehensive analysis of AG-636, an investigational inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), as a therapeutic target in leukemia. It offers a comparative overview of its preclinical performance against established and emerging therapies for leukemia, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and DHODH Inhibition
This compound is a novel, potent, and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells, including those in hematologic malignancies like acute myeloid leukemia (AML) and lymphoma.[2][3] By inhibiting DHODH, this compound aims to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis (programmed cell death), and differentiation of cancer cells.[1][4]
Mechanism of Action of this compound
This compound targets DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[1] The resulting pyrimidine starvation is believed to trigger a cascade of cellular events, including the downregulation of the oncogene c-Myc and the potential activation of the p53 tumor suppressor pathway, ultimately leading to anti-leukemic effects.[5]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor activity of this compound in various models of hematologic malignancies.
In Vitro Activity
This compound has shown potent growth inhibitory activity in a range of lymphoma and leukemia cell lines. While specific IC50 values for this compound across a wide panel of leukemia cell lines are not publicly available, data for other DHODH inhibitors provide a benchmark for the target class.
In Vivo Activity
In vivo studies using xenograft models of lymphoma have demonstrated significant tumor growth inhibition with this compound treatment. In a study with OCI-LY19 lymphoma xenografts, this compound administered twice daily at doses of 10, 30, and 100 mg/kg resulted in dose-dependent tumor growth inhibition.[6] Furthermore, in a Z138 lymphoma xenograft model, treatment with this compound at 100 mg/kg twice daily led to complete tumor regression.[6]
Comparison with Other Leukemia Therapies
Here, we compare the preclinical efficacy of DHODH inhibitors, including compounds similar to this compound, with other targeted therapies used in the treatment of leukemia.
Data Presentation
Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
| Brequinar | MOLM-13 | ~0.05-0.1 | [4] |
| OCI-AML3 | ~0.1-0.2 | [4] | |
| MV4-11 | ~0.025-0.075 | [4] | |
| HL-60 | ~0.2-0.5 | [4] | |
| THP-1 | Not specified | ||
| RP7214 | U937 | 2.4 - 7.6 | [7][8] |
| HL-60 | 2.4 - 7.6 | [7][8] | |
| THP-1 | 2.4 - 7.6 | [7][8] | |
| KG-1 | 2.4 - 7.6 | [7][8] | |
| ASLAN003 | THP-1 | Not specified | [9][10] |
| MOLM-14 | Not specified | [9][10] | |
| KG-1 | Not specified | [9][10] |
Table 2: In Vitro Efficacy of Alternative Targeted Therapies in AML Cell Lines
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Venetoclax | BCL-2 | OCI-AML2 | 1.1 | [11] |
| HL-60 | 4 | [11] | ||
| MOLM-14 | 52.5 | [11] | ||
| THP-1 | 1100 | [11] | ||
| MV4-11 | ~12.5 | [12] | ||
| Gilteritinib | FLT3 | MV4-11 | 0.92 | [13] |
| MOLM-13 | 2.9 | [13] | ||
| Enasidenib | IDH2 (R140Q) | - | 100 | [14][15] |
| IDH2 (R172K) | - | 400 | [14] | |
| Ivosidenib | IDH1 (R132H) | - | 12 | [16] |
| IDH1 (R132C) | - | 13 | [16] |
Table 3: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Model | Treatment | Dosing | Outcome | Reference |
| OCI-LY19 | This compound | 10, 30, 100 mg/kg b.i.d. | Dose-dependent tumor growth inhibition | [6] |
| Z138 | This compound | 100 mg/kg b.i.d. | Complete tumor regression | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHODH Inhibition
Caption: Signaling pathway of this compound action.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50 or GI50).[17][18]
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at an appropriate density (e.g., 0.5-1.0 x 10^5 cells/ml) in complete culture medium and incubated overnight.[19]
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 72 hours).[19]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[17][19]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/GI50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.[20]
-
Cell Treatment: Leukemia cells are treated with the test compound or vehicle control for the desired time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as c-Myc and p53.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-p53) and a loading control (e.g., anti-β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Resistance Mechanisms
Resistance to DHODH inhibitors can emerge through several mechanisms, including:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the inhibition of the de novo synthesis pathway by increasing their uptake of extracellular pyrimidines.[8]
-
Mutations in the DHODH Gene: Alterations in the drug-binding site of the DHODH enzyme can reduce the inhibitor's efficacy.[8]
-
Increased Expression of DHODH: Overexpression of the DHODH protein can lead to a higher concentration of the inhibitor being required to achieve a therapeutic effect.[8]
Conclusion
This compound, as a potent DHODH inhibitor, represents a promising therapeutic strategy for hematologic malignancies by targeting a key metabolic vulnerability of cancer cells. Preclinical data demonstrate its ability to induce apoptosis and differentiation and inhibit tumor growth. Further investigation, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in leukemia and to understand its efficacy and safety profile in comparison to existing and emerging treatments. The development of strategies to overcome potential resistance mechanisms will also be crucial for the long-term success of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 11. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance with the DHODH Inhibitor AG-636
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is critical in the strategic development of novel cancer therapeutics. This guide provides a comparative analysis of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor AG-636 with other anticancer agents, focusing on potential cross-resistance mechanisms. While direct experimental cross-resistance data for this compound is limited in publicly available literature, this document outlines established resistance patterns for the broader class of DHODH inhibitors and provides detailed experimental protocols to facilitate bespoke investigations.
This compound is an orally available, potent, and selective inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] By blocking this pathway, this compound depletes the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] Preclinical studies have demonstrated its robust anti-tumor activity in hematologic malignancies.[3] However, the emergence of drug resistance remains a significant challenge in cancer therapy.
Mechanisms of Resistance to DHODH Inhibitors
Resistance to DHODH inhibitors, a class of drugs that includes this compound, can arise through several mechanisms. Understanding these can help predict potential cross-resistance profiles.
-
Target Gene Mutations: Point mutations within the drug-binding site of the DHODH enzyme can reduce the binding affinity of the inhibitor, thereby restoring enzymatic function. The crystal structure of this compound bound to DHODH reveals its interaction within the ubiquinone binding pocket, providing a basis for predicting the impact of specific mutations.[3][4][5]
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the inhibition of the de novo pyrimidine synthesis pathway by upregulating the pyrimidine salvage pathway. This pathway utilizes extracellular uridine (B1682114) and cytidine (B196190) to produce necessary nucleotides, effectively bypassing the DHODH-inhibited step.[6][7]
-
Increased DHODH Expression: Overexpression of the DHODH protein can lead to a higher concentration of the target enzyme, requiring a greater drug concentration to achieve the same level of inhibition.[6]
Comparative Analysis of DHODH Inhibitors and Potential for Cross-Resistance
While specific cross-resistance data for this compound is not yet available, studies on other DHODH inhibitors provide valuable insights. For instance, a cell line resistant to the DHODH inhibitor BAY 2402234 was found to have a specific missense mutation in the DHODH gene.[8][9] It is plausible that such a mutation could confer cross-resistance to other DHODH inhibitors that share a similar binding mode.[8] Conversely, resistance mediated by the upregulation of the pyrimidine salvage pathway may not confer cross-resistance to drugs with entirely different mechanisms of action.
The following table summarizes key DHODH inhibitors and their known resistance mechanisms, which can serve as a basis for designing cross-resistance studies with this compound.
| Inhibitor | Reported IC50 (human DHODH) | Known Resistance Mechanisms in Cancer Cells |
| This compound | 17 nM[2] | Not yet reported |
| Brequinar | 5.2 nM | - Upregulation of pyrimidine salvage pathway |
| Leflunomide (active metabolite A77 1726) | ~500 nM | - Upregulation of pyrimidine salvage pathway |
| BAY 2402234 | ~0.2 nM | - Point mutation in DHODH (A58T)[9] |
Experimental Protocols
To facilitate the investigation of this compound cross-resistance, detailed experimental protocols for generating drug-resistant cell lines and conducting in vitro cross-resistance assays are provided below.
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a specific anticancer drug.
-
Cell Line Selection and Baseline IC50 Determination: Select a cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of the drug you wish to develop resistance to using a standard cell viability assay (e.g., CCK-8 or MTT).
-
Stepwise Dose Escalation: Culture the cells in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Monitoring and Dose Increase: Monitor cell viability and proliferation. Once the cells have adapted and are proliferating at a rate similar to the parental, untreated cells, gradually increase the drug concentration. This process is typically repeated over several weeks to months.[10]
-
Isolation and Expansion of Resistant Clones: Once cells can proliferate in a significantly higher concentration of the drug (e.g., >10-fold the initial IC50), isolate single clones by limiting dilution or other cloning techniques.
-
Confirmation of Resistance: Confirm the resistance of the isolated clones by re-evaluating the IC50 of the drug and comparing it to the parental cell line.
Protocol 2: In Vitro Cross-Resistance Assay
This protocol is used to determine if a cell line resistant to one drug exhibits resistance to other drugs.
-
Cell Seeding: Seed both the parental and the drug-resistant cell lines into 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the other drug(s) of interest. Include a vehicle control.
-
Cell Viability Assessment: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CCK-8 or MTT).
-
Data Analysis: Calculate the IC50 values for each drug in both the parental and resistant cell lines.
-
Determination of Resistance Factor (RF): The RF is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RF greater than 1 indicates resistance. By comparing the RFs of different drugs, the degree of cross-resistance can be determined.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the pyrimidine biosynthesis pathway, the experimental workflow for assessing cross-resistance, and the logical relationships in cross-resistance patterns.
Caption: Inhibition of DHODH by this compound blocks the de novo pyrimidine synthesis pathway.
Caption: A stepwise workflow for determining the cross-resistance profile of this compound.
Caption: Potential for cross-resistance depends on shared resistance mechanisms.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of AG-636 and Standard of Care in Preclinical Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the investigational agent AG-636 against standard-of-care treatments for lymphoma, based on available preclinical data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis
This compound is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. By blocking DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism preferentially affects rapidly proliferating cells, such as lymphoma cells, leading to cell cycle arrest and apoptosis.
Standard-of-care therapies for B-cell lymphomas, such as rituximab (B1143277) and the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone), operate through different mechanisms. Rituximab is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis induction. CHOP is a combination of cytotoxic agents that damage DNA and interfere with cellular machinery, inducing apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of this compound and standard-of-care agents in lymphoma xenograft models.
Table 1: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Cell Line | Mouse Model | Treatment | Dosing Regimen | Outcome |
| OCI-LY19 (DLBCL) | Not Specified | This compound | 10, 30, or 100 mg/kg, twice daily | Dose-dependent tumor growth inhibition. |
| Z138 (Mantle Cell) | Not Specified | This compound | 100 mg/kg, twice daily | Complete tumor regression in all treated mice. |
Table 2: In Vivo Efficacy of Standard of Care (Rituximab) in a Lymphoma Xenograft Model
| Cell Line | Mouse Model | Treatment | Dosing Regimen | Outcome |
| Ramos (Burkitt Lymphoma) | SCID | Rituximab | 200 µg, intravenously, on days 8, 11, 14, and 17 | Substantial inhibition of lymphoma growth compared to saline control. |
Note: Direct comparison is challenging due to the use of different lymphoma cell lines and mouse models in the available studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound In Vivo Efficacy Study
Experimental Workflow:
Unveiling Biomarkers of AG-636 Sensitivity in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AG-636, an investigational oral inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has demonstrated notable preclinical activity, particularly in hematologic malignancies. This guide provides a comprehensive comparison of this compound with other DHODH inhibitors, focusing on biomarkers that predict sensitivity to this class of drugs. Experimental data, detailed protocols, and visual representations of key signaling pathways are presented to facilitate a deeper understanding of the mechanism of action and to guide future research and clinical development.
Comparative Efficacy of DHODH Inhibitors
The sensitivity to DHODH inhibitors varies across different cancer types, with hematologic malignancies showing particular vulnerability. This is attributed to their reliance on the de novo pyrimidine (B1678525) synthesis pathway, which is targeted by drugs like this compound. Solid tumors, in contrast, often utilize the pyrimidine salvage pathway, rendering them less susceptible.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Hematologic vs. Solid Tumors | 395 cancer cell line panel | Hematologic/Lymphoid lines enriched for sensitivity (GI50 <1.5 µM) | [1] |
| A77 1726 (active metabolite of Leflunomide) | B-cell Lymphoma | Daudi | 13 | [2] |
| B-cell Lymphoma | Ramos | 18 | [2] | |
| B-cell Lymphoma | Raji | 39 | [2] | |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Significant cytotoxicity at 200 µM | [2] | |
| Brequinar | B-cell Lymphoma | Panel of B-cell lymphoma lines | Broad sensitivity observed | [1] |
| Various Cancer Cell Lines | T-47D (Breast) | 0.080 | [3] | |
| SK-OV-3 (Ovarian) | >100 | [3] | ||
| PTC299 | Acute Myeloid Leukemia (AML) | MOLM13 | ~0.001 | [4][5] |
Key Biomarkers of this compound Sensitivity
The differential response to this compound and other DHODH inhibitors is governed by the cancer cells' ability to compensate for the blockade of de novo pyrimidine synthesis. Two key areas have emerged as sources of potential biomarkers:
-
Uridine (B1682114) Salvage Pathway Capacity: Cancer cells with a limited capacity to salvage extracellular uridine are more sensitive to DHODH inhibition. This suggests that the expression levels of enzymes and transporters involved in the uridine salvage pathway could serve as predictive biomarkers.[6] Key genes in this pathway include:
-
Uridine-Cytidine Kinases (UCK1/2): Phosphorylate uridine and cytidine.
-
Uridine Phosphorylase (UPP1/2): Converts uridine to uracil.
-
Equilibrative and Concentrative Nucleoside Transporters (ENTs and CNTs): Mediate uridine uptake from the extracellular environment.
-
-
Nucleotide Stress Response Pathways: Inhibition of DHODH induces nucleotide stress, which can activate signaling pathways that determine cell fate. The status of these pathways may influence sensitivity to this compound.
-
p53: Activation of the p53 tumor suppressor pathway in response to nucleotide depletion can lead to cell cycle arrest or apoptosis.[7][8]
-
c-Myc: The oncogenic transcription factor c-Myc is a critical regulator of cell growth and proliferation and its activity can be influenced by nucleotide availability.[9][10]
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines for key experiments used to assess sensitivity to DHODH inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other DHODH inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
DHODH Enzyme Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, detergent (e.g., Triton X-100), and coenzyme Q.
-
Inhibitor Incubation: Add recombinant human DHODH enzyme and varying concentrations of the inhibitor to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate, and a dye such as 2,6-dichloroindophenol (B1210591) (DCIP).
-
Absorbance Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 of the inhibitor.[11]
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: Treat the cells with the DHODH inhibitor for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies manually or using imaging software.
Conclusion
The sensitivity of cancer cells to the DHODH inhibitor this compound is strongly linked to their metabolic phenotype, particularly their reliance on the de novo pyrimidine synthesis pathway and their capacity for uridine salvage. Hematologic malignancies, in general, exhibit greater sensitivity compared to solid tumors. Future research should focus on validating the expression of uridine salvage pathway components and the status of nucleotide stress response pathways as predictive biomarkers in a clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other DHODH inhibitors as targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. p53-Dependent Transcriptional Repression of c-myc Is Required for G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant p53 Gains Its Function via c-Myc Activation upon CDK4 Phosphorylation at Serine 249 and Consequent PIN1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous c-Myc is essential for p53-induced apoptosis in response to DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Independent Validation of AG-636's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of AG-636, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, with alternative DHODH inhibitors and standard-of-care therapies for hematologic malignancies. The information presented is supported by preclinical experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various hematologic malignancy models, primarily by inducing cell cycle arrest, apoptosis, and differentiation. This guide compares the efficacy of this compound with other DHODH inhibitors, such as brequinar (B1684385) and leflunomide, and standard-of-care agents for Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).
Mechanism of Action: Targeting Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway is a fundamental metabolic process required for the production of nucleotides, the building blocks of DNA and RNA. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway for their proliferation and survival.
Comparative In Vitro Anti-Tumor Activity
The anti-proliferative activity of this compound has been evaluated across a panel of hematologic cancer cell lines and compared to other DHODH inhibitors and standard-of-care chemotherapeutic agents. The data, summarized as 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values, are presented below.
| Cell Line | Cancer Type | This compound GI50 (µM)[1][2] | Brequinar IC50 (µM) | Leflunomide IC50 (µM) | Cytarabine (B982) IC50 (µM) | Doxorubicin IC50 (µM) |
| AML Lines | ||||||
| MOLM-13 | AML | Not Reported | Not Reported | Not Reported | Not Reported | ~1 (MOLM-13)[3] |
| MV4-11 | AML | Not Reported | Not Reported | Not Reported | ~0.26 (Parental)[4] | Not Reported |
| THP-1 | AML | Not Reported | Not Reported | Not Reported | ~1.9 µg/mL (~7.8 µM)[5] | ~0.22[5] |
| HL-60 | AML | Not Reported | Not Reported | Not Reported | Not Reported | 14.36 (Dox-resistant)[6] |
| Lymphoma Lines | ||||||
| OCI-LY19 | DLBCL | <0.001 | Not Reported | Not Reported | N/A | N/A |
| Z-138 | Mantle Cell | <0.001 | Not Reported | Not Reported | N/A | N/A |
| SU-DHL-4 | DLBCL | <0.001 | Not Reported | Not Reported | N/A | N/A |
| SU-DHL-6 | DLBCL | <0.001 | Not Reported | Not Reported | N/A | N/A |
| Other | ||||||
| A-375 | Melanoma | Not Reported | 0.59[7][8] | Not Reported | Not Reported | Not Reported |
| A549 | Lung Cancer | Not Reported | 4.1[7][8] | Not Reported | Not Reported | Not Reported |
| T24 | Bladder Cancer | Not Reported | Not Reported | 39.0[9] | Not Reported | Not Reported |
| 5637 | Bladder Cancer | Not Reported | Not Reported | 84.4[9] | Not Reported | Not Reported |
N/A: Not applicable as these are not standard-of-care single agents for this cancer type in the same context. Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Comparative In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was assessed in mouse xenograft models of human hematologic malignancies.
Lymphoma Xenograft Models
In a study by McDonald et al. (2020), this compound demonstrated significant dose-dependent tumor growth inhibition in the OCI-LY19 DLBCL xenograft model.[10] In the Z-138 mantle cell lymphoma xenograft model, treatment with this compound at 100 mg/kg twice daily resulted in complete tumor regression.[10]
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
| OCI-LY19 Xenograft | DLBCL | This compound (10, 30, 100 mg/kg) | Twice daily | Dose-dependent | Significant Inhibition | [10] |
| Z-138 Xenograft | Mantle Cell Lymphoma | This compound (100 mg/kg) | Twice daily | >100 | Complete Regression | [10][11] |
Standard of Care in DLBCL Xenograft Models
The standard first-line treatment for DLBCL is the R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone). In a microfluidic spheroid model of DLBCL, the combination of Rituximab (B1143277) and CHOP (rCHOP) resulted in a significant decrease in viable DLBCL cells, particularly in the presence of NK cells.[12] Clinical studies have shown that R-CHOP is superior to CHOP alone in treating DLBCL.[13][14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[15]
-
Compound Addition: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
Animal Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-tumor agents in a subcutaneous xenograft model.
Protocol Details:
-
Cell Preparation: Harvest and resuspend cancer cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 106 cells per injection volume.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[18]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width)2 x length / 2.[18][19]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20] Administer the test compound and vehicle control according to the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[21]
Western Blot Analysis for Apoptosis
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with the desired compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspases) overnight at 4°C.[22][23] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] The intensity of the bands corresponding to cleaved, active forms of apoptotic proteins indicates the level of apoptosis.[23][24][25]
Conclusion
This compound demonstrates potent and selective anti-tumor activity against hematologic malignancies in preclinical models. Its efficacy, particularly in lymphoma models where it induced complete tumor regression, highlights its potential as a therapeutic agent. The provided data and experimental protocols offer a foundation for researchers to independently validate these findings and further explore the therapeutic utility of this compound. Comparative analysis with other DHODH inhibitors and standard-of-care therapies suggests that this compound warrants further investigation, potentially offering a novel targeted therapy for patients with hematologic cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing influence of rCHOP treatment on diffuse large B-cell lymphoma microenvironment through in vitro microfluidic spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of rituximab combined with CHOP for treating patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of rituximab combined with chemotherapy in the treatment of diffuse large B-cell lymphoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. sites.math.duke.edu [sites.math.duke.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AG-636: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of AG-636, a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor used in research.
This compound is classified as a hazardous substance, and its disposal requires adherence to specific safety protocols. Improper disposal can lead to potential health risks and environmental contamination.
Safety and Handling Profile of this compound
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound presents the following hazards[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can cause redness and discomfort upon contact with skin.
-
Causes serious eye irritation: Can result in significant eye damage if contact occurs.
-
May cause respiratory irritation: Inhalation of dust or fumes may lead to respiratory discomfort.
These classifications necessitate careful handling in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE).
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Data sourced from the Cayman Chemical Safety Data Sheet for this compound.[1] |
Step-by-Step Disposal Procedures for this compound
While specific detailed disposal instructions for this compound are not publicly available, the following procedures are based on the known hazards and standard best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated labware, and PPE) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: 1623416-31-8.
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [2]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not directly related to its disposal but can be found in relevant research publications. For instance, studies on its efficacy as a DHODH inhibitor would outline methodologies for cell culture assays, animal models, and pharmacokinetic analyses.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of this research chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
